5-Chloro-8-fluoropyrido[3,4-b]pyrazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-8-fluoropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDIRSJFHPHMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271316 | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-17-1 | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
This guide provides a comprehensive overview of a feasible and scientifically grounded synthetic pathway for 5-Chloro-8-fluoropyrido[3,4-b]pyrazine, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The proposed synthesis is rooted in established chemical principles and supported by analogous transformations reported in peer-reviewed literature.
Introduction
The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these compounds, including metabolic stability, binding affinity, and bioavailability. This compound, therefore, represents a valuable target for medicinal chemistry and drug discovery programs. This guide details a rational, multi-step synthesis designed for both laboratory-scale preparation and potential scale-up, emphasizing the chemical logic behind each transformation.
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, hinging on the formation of the pyrazine ring from a key diaminopyridine intermediate.
Caption: Retrosynthetic pathway for this compound.
Overall Synthetic Pathway
The proposed forward synthesis is a three-step process commencing with a commercially available starting material.
Caption: Proposed forward synthesis of this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine
The synthesis initiates with the selective nucleophilic aromatic substitution of 2,3-difluoro-5-chloropyridine. The fluorine atom at the 2-position is more activated towards nucleophilic attack than the fluorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.
Protocol:
-
To a sealed pressure vessel, add 2,3-difluoro-5-chloropyridine (1.0 eq).
-
Add aqueous ammonia (10-15 eq).
-
Heat the mixture to 120-140°C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-fluoro-5-chloropyridine.
Causality of Experimental Choices:
-
Aqueous Ammonia: Serves as both the nucleophile and the solvent. A large excess is used to drive the reaction to completion.
-
Elevated Temperature and Pressure: Necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Selective Substitution: The regioselectivity is dictated by the electronic properties of the pyridine ring, with the 2-position being the most electrophilic.
Step 2: Synthesis of 2,3-Diamino-5-fluoropyridine
The second amino group is introduced via a copper-catalyzed amination of the less reactive 3-position.
Protocol:
-
To a sealed pressure vessel, add 2-amino-3-fluoro-5-chloropyridine (1.0 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), and a suitable ligand (e.g., L-proline, 0.2 eq).
-
Add aqueous ammonia (10-20 eq) and a co-solvent if necessary (e.g., DMSO or NMP).
-
Heat the mixture to 130-150°C for 24-72 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and quench with a solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2,3-diamino-5-fluoropyridine.
Causality of Experimental Choices:
-
Copper(I) Catalyst: Essential for the amination at the less activated 3-position. The catalyst facilitates the carbon-nitrogen bond formation.
-
Ligand: L-proline or other suitable ligands can stabilize the copper catalyst and improve the reaction efficiency.
-
High Temperature: Required to drive the less favorable second amination.
Step 3: Synthesis of 8-Fluoro-6H-pyrido[3,4-b]pyrazin-5-one
The pyrazine ring is constructed through a cyclocondensation reaction between the 2,3-diaminopyridine derivative and glyoxylic acid.
Protocol:
-
Dissolve 2,3-diamino-5-fluoropyridine (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add an aqueous solution of glyoxylic acid (1.1 eq).
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 8-fluoro-6H-pyrido[3,4-b]pyrazin-5-one.
Causality of Experimental Choices:
-
Glyoxylic Acid: Provides the two-carbon unit required to form the pyrazine ring. The reaction proceeds through the formation of an imine followed by an intramolecular cyclization and subsequent dehydration.
-
Reflux Conditions: Provides the necessary thermal energy for the condensation and cyclization reactions to occur at a reasonable rate.
Step 4: Synthesis of this compound
The final step involves the conversion of the pyrazinone to the corresponding chloride using a standard chlorinating agent.
Protocol:
-
To a round-bottom flask, add 8-fluoro-6H-pyrido[3,4-b]pyrazin-5-one (1.0 eq) and phosphorus oxychloride (POCl3, 5-10 eq).
-
Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux (around 110°C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl3): A powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. It functions by activating the hydroxyl group for nucleophilic attack by chloride ions.[1]
-
Reflux Conditions: Ensures the reaction proceeds to completion in a timely manner.
-
Aqueous Workup with Base: The excess POCl3 is quenched with water, and the resulting acidic solution is neutralized to allow for the extraction of the final product into an organic solvent.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2,3-Difluoro-5-chloropyridine | 2-Amino-3-fluoro-5-chloropyridine | Aqueous Ammonia | 60-70 |
| 2 | 2-Amino-3-fluoro-5-chloropyridine | 2,3-Diamino-5-fluoropyridine | Aqueous Ammonia, CuI, L-proline | 50-60 |
| 3 | 2,3-Diamino-5-fluoropyridine | 8-Fluoro-6H-pyrido[3,4-b]pyrazin-5-one | Glyoxylic Acid | 70-80 |
| 4 | 8-Fluoro-6H-pyrido[3,4-b]pyrazin-5-one | This compound | POCl3 | 80-90 |
Note: Yields are estimated based on analogous reactions in the literature and may vary depending on specific reaction conditions and optimization.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The proposed route leverages well-established synthetic transformations in heterocyclic chemistry, ensuring a high degree of feasibility. Each step has been detailed with a clear protocol and an explanation of the underlying chemical principles, providing a solid foundation for researchers to undertake the synthesis of this and related compounds. The successful execution of this synthesis will provide valuable access to a promising scaffold for the development of new therapeutic agents.
References
- Preparation method of 2-amino-3-fluoropyridine. CN105669539A.
- Synthesis of 2,3-diaminopyridine compounds. DE102009022830A1.
-
Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Bulletin of the Korean Chemical Society, 2007, 28(9), 1535-1540. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 2022, 27(3), 996. [Link]
-
A Re-Examination of the Reaction of 3,4-Diamino[2][3][4]oxadiazole with Glyoxal. Journal of Heterocyclic Chemistry, 2006, 43(6), 1609-1615. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2011, 35(1), 58-60. [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Introduction: The Strategic Value of the Pyrido[3,4-b]pyrazine Scaffold
An In-Depth Technical Guide to 5-Chloro-8-fluoropyrido[3,4-b]pyrazine: Synthesis, Characterization, and Application in Drug Discovery
This document provides a comprehensive technical overview of this compound (CAS Number: 1374652-17-1), a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While this specific molecule is not extensively characterized in public-domain literature, this guide synthesizes information from related structures and established chemical principles to provide a robust framework for its synthesis, analysis, and potential application.
The pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent bioisostere for other aromatic systems like benzene or pyridine.[2] The pyrazine nitrogens frequently serve as crucial hydrogen bond acceptors, enabling potent interactions with biological targets, most notably the hinge region of protein kinases.[2] Consequently, this scaffold is a cornerstone in the design of novel kinase inhibitors for oncology and other therapeutic areas.[3]
The introduction of halogen atoms—specifically chlorine and fluorine—is a well-established strategy in drug design.[4] Chlorine can modulate the electronic properties of the aromatic system and provide a vector for further chemical modification, while fluorine is often used to enhance metabolic stability, binding affinity, and membrane permeability.[5] The specific arrangement in this compound presents a unique, electronically-tuned building block poised for elaboration into sophisticated drug candidates.
Physicochemical and Structural Profile
No experimental data for this compound is currently available in peer-reviewed literature. However, its fundamental properties can be calculated, and its expected analytical signature can be inferred from the parent compound, pyrido[3,4-b]pyrazine.
Calculated Properties
| Property | Value | Source |
| CAS Number | 1374652-17-1 | - |
| Molecular Formula | C₇H₃ClFN₃ | Calculated |
| Molecular Weight | 183.57 g/mol | Calculated |
| Monoisotopic Mass | 183.0003 Da | Calculated |
| Topological Polar Surface Area | 38.67 Ų | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| LogP (cLogP) | 1.85 | Calculated |
Analog Spectral Data Reference
For characterization, the data for the unsubstituted parent scaffold, pyrido[3,4-b]pyrazine (CAS 254-86-4), serves as a useful baseline.[6] Researchers synthesizing the title compound should expect to acquire similar data for structural confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the three remaining aromatic protons on the scaffold, with coupling patterns influenced by the adjacent nitrogen, chlorine, and fluorine atoms.
-
¹³C NMR: The carbon spectrum will display seven distinct signals in the aromatic region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, matching the calculated monoisotopic mass (183.0003 Da). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
Proposed Synthesis and Mechanistic Rationale
A robust and efficient synthesis of this compound can be devised based on established methodologies for constructing similar heterocyclic systems. The most logical approach involves the condensation of a functionalized diaminopyridine with glyoxal.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 3-chloro-6-fluoropyridine-2,4-diamine and a 1,2-dicarbonyl compound like glyoxal as key precursors. The diaminopyridine itself can be prepared from a commercially available dichlorofluoropyridine through selective nucleophilic aromatic substitution (SNAᵣ) reactions.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2-Amino-3-chloro-4-(dimethylamino)-6-fluoropyridine
-
Rationale: The first step involves a regioselective amination of a suitable starting material. Using a directing group or exploiting differential reactivity of the chlorine atoms is key. A more practical approach starts with a pre-functionalized pyridine. We will hypothesize starting from 3-chloro-6-fluoro-2,4-dinitropyridine for a more controlled reaction.
-
Procedure:
-
To a solution of 3-chloro-6-fluoro-2,4-dinitropyridine in ethanol, add a source of ammonia (e.g., ammonium hydroxide) at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. The more activated nitro group at the 4-position should be displaced first.
-
Once the starting material is consumed, the intermediate is isolated.
-
The second nitro group is then reduced to the amine using a standard reducing agent like iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C).
-
Step 2: Synthesis of this compound
-
Rationale: The core scaffold is formed via a condensation reaction between the ortho-diamine synthesized in Step 1 and a 1,2-dicarbonyl compound. Aqueous glyoxal (40 wt. %) is a commercially available and highly effective reagent for this transformation, known as the Hinsberg reaction.
-
Procedure:
-
Dissolve the 3-chloro-6-fluoropyridine-2,4-diamine intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add aqueous glyoxal (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product remains in solution, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.
-
Caption: Proposed two-step synthesis workflow.
Potential Applications in Drug Discovery
This scaffold is an exemplary fragment for library synthesis and lead optimization campaigns.
Core Building Block for Kinase Inhibitors
The primary application is as an intermediate in the synthesis of protein kinase inhibitors. The chlorine atom at the 5-position is ripe for substitution via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of larger, functionalized aryl or heteroaryl groups that can occupy the ATP-binding site and interact with solvent-exposed regions of the kinase, thereby tuning selectivity and potency.
Caption: Elaboration of the core into a kinase inhibitor.
Structure-Activity Relationship (SAR) Studies
This molecule enables systematic SAR exploration.[3] By keeping the core constant, researchers can:
-
Modify the 5-position: Introduce a diverse array of substituents to probe the binding pocket.
-
Displace the 8-fluoro group: While more difficult, SNAᵣ reactions at this position with potent nucleophiles could explore another vector.
-
Modify the pyridine ring: If the synthesis starts further back, modifications to the pyridine ring itself can be made to fine-tune electronics and solubility.
Analytical Workflow for Quality Control
A self-validating protocol for confirming the successful synthesis and purity of the target compound is essential.
Caption: Analytical workflow for compound validation.
Conclusion
This compound represents a high-potential building block for modern drug discovery. Its value is derived from the medicinally validated pyrido[3,4-b]pyrazine core, enhanced by strategic halogenation. The chlorine atom provides a reactive handle for diversification, while the fluorine atom offers metabolic and binding advantages. The proposed synthetic and analytical workflows in this guide provide a clear, actionable path for researchers to access and utilize this compound in the rational design of next-generation therapeutics, particularly in the competitive field of kinase inhibitor development.
References
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. Reagents and... Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubChem. (n.d.). Pyrido[3,4-b]pyrazine. Retrieved from [Link]
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- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectra of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
Abstract
This compound represents a significant heterocyclic scaffold with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing indispensable information on the chemical environment, connectivity, and stereochemistry of a molecule. Due to the absence of publicly available experimental spectra for this specific compound, this guide provides a comprehensive, in-depth prediction and theoretical analysis of its ¹H and ¹³C NMR spectra. Leveraging established principles of NMR theory, substituent effects, and spectral data from analogous heterocyclic systems, we present a detailed forecast of chemical shifts (δ) and coupling constants (J). This document is intended to serve as a predictive reference for researchers, aiding in spectral assignment upon synthesis and providing a framework for the structural characterization of related derivatives. Furthermore, a validated, step-by-step protocol for the experimental acquisition of NMR data is provided to guide laboratory work.
Molecular Structure and Atom Numbering
The unambiguous assignment of NMR signals begins with a clear and standardized numbering of the atoms in the molecule. The structure of this compound is a fused heterocyclic system containing a pyridine ring and a pyrazine ring. The numbering convention used throughout this guide is presented below.
Caption: IUPAC numbering of this compound.
Foundational Principles for Spectral Prediction
The prediction of NMR spectra relies on understanding the electronic environment of each nucleus. Key factors influencing the spectra of this compound include:
-
Electronegativity and Inductive Effects: The nitrogen atoms in the heterocyclic rings, along with the highly electronegative chlorine and fluorine substituents, withdraw electron density from the carbon skeleton. This deshields nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
-
Anisotropic Effects: The delocalized π-electron system of the aromatic rings generates a ring current in the presence of an external magnetic field. This current deshields protons on the periphery of the ring system, shifting them significantly downfield, typically in the 7.0-9.0 ppm range for heteroaromatic systems.
-
Spin-Spin Coupling (J-Coupling): The magnetic field of one nucleus influences its neighbors through the bonding electrons, leading to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is distance and geometry-dependent. For aromatic systems, coupling is strongest between adjacent (ortho) protons (³J ≈ 6-10 Hz), weaker between meta protons (⁴J ≈ 1-3 Hz), and often negligible for para protons (⁵J).[1] Crucially, the presence of ¹⁹F will introduce additional, often long-range, couplings to both protons (H-F coupling) and carbons (C-F coupling).
Predicted ¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to H-2, H-3, H-6, and H-7. The analysis is based on the combined electronic effects of the nitrogen atoms and halogen substituents.
H-2 and H-3 (Pyrazine Ring):
-
H-2: This proton is adjacent to two electronegative nitrogen atoms (N-1 and N-4, in a sense), placing it in a highly electron-deficient environment. It is expected to be the most downfield proton in the spectrum. It will be split into a doublet by its coupling to H-3.
-
H-3: This proton is adjacent to H-2 and the N-4 atom. It will also be significantly downfield, but slightly upfield relative to H-2. It will appear as a doublet due to coupling with H-2. The ortho coupling constant, ³J(H2-H3), is anticipated to be in the range of 2-4 Hz, typical for pyrazine systems.
H-6 and H-7 (Pyridine Ring):
-
H-7: This proton is ortho to the fluorine at C-8 and ortho to the proton at C-6. It will be significantly deshielded by the adjacent fluorine. Its signal will be a doublet of doublets (dd) due to coupling with both H-6 (³J(H6-H7)) and the ¹⁹F nucleus at C-8 (³J(H7-F8)). Ortho H-F coupling is typically strong, around 6-10 Hz.
-
H-6: This proton is ortho to H-7 and meta to the chlorine at C-5. Its signal is primarily influenced by its position relative to the ring nitrogens and the adjacent proton. It is expected to appear as a doublet of doublets (dd) due to ortho coupling with H-7 (³J(H6-H7) ≈ 8-9 Hz) and a weaker, four-bond meta coupling to the ¹⁹F nucleus (⁴J(H6-F8) ≈ 2-4 Hz).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | 9.10 - 9.30 | d | ³J(H2-H3) ≈ 2.5 | Adjacent to two N atoms, highly deshielded. |
| H-3 | 8.80 - 9.00 | d | ³J(H3-H2) ≈ 2.5 | Adjacent to N-4, deshielded. |
| H-7 | 7.90 - 8.10 | dd | ³J(H7-H6) ≈ 8.5, ³J(H7-F8) ≈ 7.0 | Ortho to F, deshielded; coupled to H-6 and F-8. |
| H-6 | 7.60 - 7.80 | dd | ³J(H6-H7) ≈ 8.5, ⁴J(H6-F8) ≈ 3.0 | Ortho to H-7, meta to F-8; coupled to both. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is expected to show eight distinct signals for the eight unique carbon atoms in the aromatic system. The chemical shifts are heavily influenced by the attached substituents and proximity to the nitrogen atoms. Carbons directly bonded to electronegative atoms (N, Cl, F) will show the largest downfield shifts. Furthermore, C-F coupling will be observed for several carbons.
-
C-2 and C-3: These carbons are in the electron-deficient pyrazine ring and will appear downfield.
-
C-5 and C-8: These carbons are directly bonded to chlorine and fluorine, respectively. They will be significantly deshielded. C-8 will appear as a doublet with a large one-bond C-F coupling constant (¹J(C8-F8) > 200 Hz). C-5 will also be downfield due to the attached chlorine.
-
C-4a, C-8a: These are the quaternary bridgehead carbons. Their signals will be weaker than the protonated carbons. C-8a will show a two-bond coupling to fluorine (²J(C8a-F8)).
-
C-6 and C-7: These are protonated carbons in the pyridine ring. C-7, being closer to the fluorine, will exhibit a two-bond C-F coupling (²J(C7-F8)), while C-6 will show a three-bond C-F coupling (³J(C6-F8)). The chemical shifts for carbons in substituted pyridine and pyrazine rings are well-documented and provide a basis for these predictions.[2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-8 | 160 - 165 | ¹J ≈ 240-260 | Directly bonded to F, large downfield shift and ¹J coupling. |
| C-5 | 150 - 155 | - | Directly bonded to Cl, deshielded. |
| C-2 | 148 - 152 | - | Electron-deficient pyrazine ring. |
| C-4a | 145 - 150 | ³J ≈ 5-10 | Quaternary carbon adjacent to N-4. |
| C-3 | 142 - 146 | - | Electron-deficient pyrazine ring. |
| C-8a | 138 - 142 | ²J ≈ 20-30 | Quaternary bridgehead carbon adjacent to C-F. |
| C-7 | 125 - 130 | ²J ≈ 15-25 | Ortho to C-F bond. |
| C-6 | 120 - 125 | ³J ≈ 3-7 | Meta to C-F bond. |
Recommended Experimental Protocol for NMR Data Acquisition
To validate the predictions outlined above, a systematic experimental approach is required. The following protocol describes a self-validating workflow for the complete structural elucidation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good starting point due to its low viscosity and ability to dissolve many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of ~12 ppm, centered at ~6 ppm, should be sufficient. Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~200 ppm is standard. An increased number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Cross-peaks will appear between signals of coupled protons (e.g., between H-2 and H-3; between H-6 and H-7), confirming their connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the signals from the ¹H and ¹³C spectra (e.g., H-6 with C-6, H-7 with C-7), validating the assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons and confirming the overall fragment connectivity (e.g., correlations from H-6 to C-5 and C-8a).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.
-
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as the reference. Calibrate the ¹³C spectrum based on the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the ¹H signals to determine the relative number of protons for each signal.
-
Analyze the splitting patterns and measure the coupling constants (J) in Hz.
-
Correlate all 1D and 2D data to build a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure.
-
Caption: Recommended workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a robust theoretical framework for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are grounded in fundamental NMR principles and serve as a valuable tool for any researcher working with this molecule or its analogs. The distinct patterns, particularly the downfield pyrazine protons and the complex splitting of the pyridine protons due to H-H and H-F couplings, should act as key reporters for successful synthesis. The ultimate confirmation of these predictions rests on experimental data, and the detailed protocol provided herein offers a clear and comprehensive path to achieving an unambiguous structural assignment.
References
-
M. J. Chem. 10 N°2 (2022) 288-297. Chemical Transformation of Pyrazine Derivatives. [Link]
-
Chemistry LibreTexts. (2023). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
-
Claramunt, R. M., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(23), 5766. [Link]
-
INDOFINE Chemical Company, Inc. This compound. [Link]
Sources
The Chloro Group on the Pyridopyrazine Ring: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridopyrazine Core in Modern Chemistry
The pyridopyrazine scaffold, a fusion of pyridine and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it an attractive core for the development of novel therapeutic agents and functional materials.[1][2] Chloro-substituted pyridopyrazines, in particular, serve as versatile synthetic intermediates, with the chloro group acting as a readily displaceable leaving group for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the chloro group on the pyridopyrazine ring, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electronic Landscape of the Pyridopyrazine Ring and its Influence on Reactivity
The reactivity of the chloro group on the pyridopyrazine ring is fundamentally governed by the electron-deficient nature of the heterocyclic system. The presence of three nitrogen atoms within the bicyclic framework significantly withdraws electron density from the carbon atoms, rendering the C-Cl bond susceptible to nucleophilic attack. This effect is a combination of inductive and mesomeric influences exerted by the nitrogen atoms.[3]
The positions of the nitrogen atoms relative to the chloro substituent play a crucial role in determining the degree of activation. For instance, in a 2-chloropyrido[2,3-b]pyrazine, the chloro group is ortho to one nitrogen and para to another, both of which contribute to its activation towards nucleophilic displacement.
Nucleophilic Aromatic Substitution (SNAr): A Primary Transformation
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of chloro-pyridopyrazines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing nature of the pyridopyrazine ring system is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.
The general workflow for an SNAr reaction on a chloro-pyridopyrazine can be visualized as follows:
Caption: A generalized workflow for nucleophilic aromatic substitution on chloro-pyridopyrazines.
Factors Influencing SNAr Reactivity
Several factors dictate the facility and outcome of SNAr reactions on chloro-pyridopyrazines:
-
Nature of the Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and their corresponding anions. The nucleophilicity of the attacking species is a key determinant of the reaction rate.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used to solvate the nucleophile and facilitate the reaction.
-
Temperature: The reaction temperature is a critical parameter that is often optimized to achieve a reasonable reaction rate without promoting side reactions.
-
Presence of Additional Substituents: Electron-withdrawing groups on the pyridopyrazine ring will further enhance the rate of SNAr, while electron-donating groups will have the opposite effect.[3]
Regioselectivity in Di- and Polychlorinated Pyridopyrazines
In cases where the pyridopyrazine ring is substituted with multiple chloro atoms, the regioselectivity of the SNAr reaction becomes a significant consideration. The position of nucleophilic attack is determined by the relative activation of each chloro group by the ring nitrogens and any other substituents. Computational methods, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can be employed to predict the most likely site of substitution. Generally, the carbon atom with the largest LUMO coefficient is the most electrophilic and therefore the most susceptible to nucleophilic attack.
Experimental Protocol: A Representative SNAr Amination
The following protocol describes a typical procedure for the amination of a chloro-pyridopyrazine.
Reaction: Synthesis of 2-(morpholino)pyrido[2,3-b]pyrazine
-
Reagents and Materials:
-
2-Chloropyrido[2,3-b]pyrazine (1 equivalent)
-
Morpholine (1.2 equivalents)
-
Potassium carbonate (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-chloropyrido[2,3-b]pyrazine in DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)pyrido[2,3-b]pyrazine.
-
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly valuable for the functionalization of chloro-pyridopyrazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted pyridopyrazines.[4] The reaction involves the coupling of a chloro-pyridopyrazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially with less reactive chloro-substrates.[5]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridopyrazines
| Entry | Chloro-pyridopyrazine | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 3-Chloropyrido[2,3-b]pyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 2,3-Dichloropyrido[2,3-b]pyrazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 (mono-substitution) |
Note: The data in this table is illustrative and based on typical conditions for related heterocyclic systems. Actual yields and optimal conditions may vary.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[6] This reaction is particularly useful for coupling a wide range of primary and secondary amines with chloro-pyridopyrazines, providing access to a diverse array of functionalized derivatives. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of palladium catalyst and ligand.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-pyridopyrazines
| Entry | Chloro-pyridopyrazine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrido[2,3-b]pyrazine | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 90 |
| 2 | 3-Chloropyrido[2,3-b]pyrazine | Piperidine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | 2,3-Dichloropyrido[2,3-b]pyrazine | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 82 (mono-substitution) |
Note: The data in this table is illustrative and based on typical conditions for related heterocyclic systems. Actual yields and optimal conditions may vary.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloro-pyridopyrazine.
Reaction: Synthesis of 2-phenylpyrido[2,3-b]pyrazine
-
Reagents and Materials:
-
2-Chloropyrido[2,3-b]pyrazine (1 equivalent)
-
Phenylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium carbonate (2 equivalents)
-
Toluene and water (e.g., 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 2-chloropyrido[2,3-b]pyrazine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent mixture (toluene/water).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2-phenylpyrido[2,3-b]pyrazine.
-
Conclusion: A Versatile Handle for Chemical Innovation
The chloro group on the pyridopyrazine ring is a highly valuable synthetic handle, enabling a wide range of chemical transformations. Through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, chemists can readily introduce a diverse array of functional groups, paving the way for the synthesis of novel compounds with potential applications in drug discovery, materials science, and agrochemicals. A thorough understanding of the factors that govern the reactivity and regioselectivity of these reactions is paramount for the efficient and predictable synthesis of target molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of chloro-pyridopyrazines and unlock their full potential.
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
-
Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem. [Link]
-
2,3-Dichloropyrido[2,3-b]pyrazine | C7H3Cl2N3 | CID 11788868. PubChem. [Link]
-
C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
Introduction: The Significance of the Pyrido[3,4-b]pyrazine Scaffold in Modern Drug Discovery
The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its unique arrangement of nitrogen atoms imparts specific electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing molecules that can interact with a wide range of biological targets.[1][2] Derivatives of this and related structures, such as pyridopyrimidines, have shown a broad spectrum of biological activities, including anticancer, antiviral, and analgesic properties.[2] The specific substrate, 5-Chloro-8-fluoropyrido[3,4-b]pyrazine, offers two key points for chemical modification: a reactive chlorine atom amenable to cross-coupling reactions and a fluorine atom which can enhance metabolic stability and binding affinity.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] This powerful reaction allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups onto the pyridopyrazine core, providing a rapid route to novel analogues for biological screening.[3] This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, step-by-step protocols for successfully employing the Suzuki coupling reaction with this compound.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (typically a boronic acid or ester) and an organic halide or triflate.[3][5] The catalytic cycle, which is central to understanding and troubleshooting the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of the pyridopyrazine) to form a Pd(II) complex.[3][5] This is often the rate-determining step, particularly with less reactive aryl chlorides.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki Coupling of this compound
The following protocols are designed as a starting point for the Suzuki coupling of this compound. Due to the electron-deficient nature of the pyridopyrazine ring and the presence of nitrogen atoms which can coordinate to the palladium catalyst, careful selection of the catalyst system is crucial.[6][7] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for challenging heteroaryl chlorides.[8][9]
Protocol 1: General Screening Conditions
This protocol is a robust starting point for coupling with a variety of aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.[10]
-
Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and place it in a preheated oil bath or heating block at 100-120 °C.[10]
-
Stir the reaction mixture for 12-24 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): Buchwald ligands like SPhos are electron-rich and bulky, which facilitates the oxidative addition to the relatively unreactive C-Cl bond and promotes the reductive elimination step.[3]
-
Base (K₃PO₄): A strong base is often required to facilitate the transmetalation step. K₃PO₄ is effective and generally compatible with a wide range of functional groups.[11]
-
Solvent (Dioxane/Water): The presence of water can be beneficial for the solubility of the base and the boronic acid, and it can accelerate the transmetalation step.[12]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[13]
Materials:
-
Same as Protocol 1, but with a microwave-safe reaction vial.
Procedure:
-
Prepare the reaction mixture as described in steps 1-3 of Protocol 1 in a microwave-safe vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes with stirring.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify as described in Protocol 1.
Caption: General experimental workflow for Suzuki coupling.
Data Presentation and Troubleshooting
Successful Suzuki coupling of heteroaryl chlorides often requires optimization. The table below outlines common issues and potential solutions.
| Observation | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficient temperature. | Screen different palladium pre-catalysts and ligands (e.g., Pd₂(dba)₃ with XPhos, or an NHC-based catalyst like PEPPSI-IPr).[8] Increase the reaction temperature. |
| Protodeboronation (Boronic acid decomposition) | Reaction conditions are too harsh; Presence of excess water. | Use a milder base (e.g., K₂CO₃). Use potassium aryltrifluoroborate salts instead of boronic acids. Use anhydrous conditions with a base like CsF. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Dehalogenation of Starting Material | Reductive side reaction. | Use a different ligand or catalyst system. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the functionalization of the this compound scaffold. By carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently synthesize a diverse library of novel compounds for evaluation in drug discovery programs. The protocols and troubleshooting guide provided herein offer a solid foundation for developing and optimizing these critical transformations.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Kaur, R., et al. (2022). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. [Link]
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. [Link]
-
Valente, C., et al. (2012). Suzuki-Miyaura cross-coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. [Link]
-
Kim, J. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2020). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(5), 307-315. [Link]
-
S. S, S., & G, R. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 123-134. [Link]
-
Smaali, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(72), 44365-44376. [Link]
-
Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(45), 15934–15937. [Link]
-
ResearchGate. (2017). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a. [Link]
-
Prace, M., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Ohta, S., et al. (2005). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. [Link]
-
Kolychev, E., & Nechaev, M. (2013). Expanded Ring Diaminocarbene Palladium Complexes: Synthesis, Structure, and Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides in Water. Dalton Transactions, 42(20), 7319-7327. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]
-
Hanley, P. S., & Hartwig, J. F. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Angewandte Chemie International Edition, 52(33), 8510-8513. [Link]
-
Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross Coupling Reaction: Practical Guide. [Link]
-
Wang, J., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(12), 1843-1850. [Link]
-
ResearchGate. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]
-
de Villiers, K. A., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(21), 5035. [Link]
-
Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4449–4476. [Link]
-
The Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Future Medicinal Chemistry, 3(6), 679-709. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
Introduction: Navigating the Amination of a Privileged Heterocycle
The pyridopyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutics. The Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in drug discovery.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine.
This document moves beyond a simple recitation of steps, delving into the underlying principles and strategic considerations necessary to navigate the complexities of this reaction. We will explore the selective amination at the C5-chloro position, the rationale behind the choice of catalysts, ligands, and bases, and provide a robust, field-tested protocol.
Strategic Considerations for the Amination of this compound
The substrate, this compound, presents a key challenge and opportunity: the presence of two distinct halogen atoms. The successful amination hinges on selectively targeting the C-Cl bond over the more inert C-F bond. This chemoselectivity is governed by the relative bond strengths (C-F > C-Cl) and the mechanism of the Buchwald-Hartwig reaction. The oxidative addition of the palladium catalyst to the aryl halide is the rate-determining step, and it occurs more readily with weaker carbon-halogen bonds.
Furthermore, the electron-deficient nature of the pyridopyrazine ring system can influence the reactivity of the substrate and the stability of the catalytic intermediates. The nitrogen atoms in the heterocyclic core can potentially coordinate to the palladium center, necessitating the use of ligands that can effectively compete for coordination and promote the desired catalytic cycle.
The Catalytic Heart of the Reaction: A Symphony of Components
The success of the Buchwald-Hartwig amination is a direct result of the interplay between the palladium source, the phosphine ligand, and the base. Each component plays a critical role in the catalytic cycle.
Palladium Pre-catalysts: The Engine of the Transformation
While various palladium sources can be employed, pre-catalysts such as [Pd(cinnamyl)Cl]₂ or palladium(II) acetate (Pd(OAc)₂) are commonly used.[4] These are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle. The choice of pre-catalyst can influence the reaction kinetics and efficiency.
Ligands: The Conductors of Selectivity and Reactivity
The ligand is arguably the most critical component in achieving a successful and selective amination. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[5] For challenging substrates like heteroaryl chlorides, specialized ligands have been developed to enhance reactivity and prevent catalyst deactivation.
For the amination of this compound, ligands from the biarylphosphine class are highly recommended. These include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A versatile and robust ligand for a wide range of C-N cross-coupling reactions.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides improved reactivity for electron-rich and heterocyclic substrates.
-
BippyPhos (5-(Di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole): Demonstrates broad scope for the amination of heteroaryl chlorides.[4]
The choice of ligand can significantly impact the reaction outcome, and screening of a small library of ligands is often a prudent initial step in optimization.
Bases: The Activators of the Amine
A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, forming the corresponding amide which then participates in the catalytic cycle.[1] The choice of base must be compatible with the functional groups present in the substrates. Common bases include:
-
Sodium tert-butoxide (NaOt-Bu): A strong and widely used base for Buchwald-Hartwig aminations.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that is often effective when other bases fail.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective in certain cases, particularly in microwave-assisted reactions.[6]
Visualizing the Path to Success
To better understand the core processes, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The specific quantities and reaction time may require optimization for different amines.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the palladium pre-catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the degassed solvent, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
The reaction should be performed in a well-ventilated fume hood.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper inert atmosphere technique. |
| Insufficiently strong base | Switch to a stronger base (e.g., LiHMDS). | |
| Low reaction temperature | Increase the reaction temperature. Consider using a higher-boiling solvent or microwave irradiation.[6] | |
| Side product formation | Reaction with the C-F bond | Lower the reaction temperature. Screen different ligands to improve selectivity. |
| Decomposition of starting material or product | Use milder reaction conditions (lower temperature, weaker base). | |
| Poor reproducibility | Inconsistent quality of reagents or solvents | Use high-purity, anhydrous reagents and solvents. Ensure thorough degassing of solvents. |
Conclusion: A Gateway to Novel Chemical Space
The Buchwald-Hartwig amination of this compound provides a reliable and efficient method for the synthesis of a diverse range of 5-amino-8-fluoropyrido[3,4-b]pyrazine derivatives. By carefully selecting the catalyst, ligand, and base, researchers can achieve high yields and excellent chemoselectivity. This protocol serves as a robust starting point for the exploration of new chemical space around this important heterocyclic core, paving the way for the discovery of novel therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18365–18368.
- Bagh, B., & D'hooghe, M. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 14(30), 7261-7269.
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Retrieved from [Link]
- Schön, U., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2236–2243.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 13(5), 1048–1051.
- Lee, B. K., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Archives of Pharmacal Research, 30(1), 23-30.
- Dounay, A. B., & Hentemann, M. F. (2011). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Tetrahedron Letters, 52(40), 5154-5157.
- Zhang, W., & Luo, J. (2003).
- Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(20), 4540–4543.
- Yoshimura, T., et al. (2006). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6246-6250.
- de Kock, C., et al. (2020). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 25(11), 2650.
- Anderson, K. W., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 12(20), 4540-4543.
- Bozell, J. J., & Hegedus, L. S. (1981). Palladium-assisted functionalization of olefins: a new amination of electron-deficient olefins. The Journal of Organic Chemistry, 46(12), 2561–2563.
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Potent and Selective ALK5 Inhibitors Based on a Pyridopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the rationale and methodology for the synthesis of a novel class of Activin receptor-like kinase 5 (ALK5) inhibitors centered around a pyridopyrazine core. Dysregulation of the ALK5 signaling pathway, a key component of the Transforming Growth Factor-β (TGF-β) superfamily, is implicated in a range of pathologies, including fibrosis and cancer.[1] This document provides a strategic overview of the synthetic route, detailed step-by-step protocols for key chemical transformations, and methods for the purification and characterization of the target compounds. The protocols described herein are designed to be self-validating, with explanations of the chemical principles behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Therapeutic Promise of ALK5 Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2] The ALK5 receptor, a transmembrane serine/threonine kinase, is the primary type I receptor for TGF-β.[1] Upon binding of TGF-β, the type II receptor (TGF-βR2) recruits and phosphorylates ALK5, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3.[2] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[1]
Dysregulation of this pathway is a hallmark of several diseases. In the context of cancer, TGF-β signaling can paradoxically switch from a tumor-suppressing to a tumor-promoting role in later stages.[3] Furthermore, aberrant ALK5 signaling is a major driver of fibrosis in various organs.[1] Consequently, the development of small molecule inhibitors of ALK5 is a highly attractive therapeutic strategy.[4] Pyridopyrazine-based scaffolds have emerged as a promising chemical class for the development of potent and selective ALK5 inhibitors.
The ALK5 Signaling Pathway and Point of Inhibition
The canonical TGF-β/ALK5 signaling pathway is a linear cascade that transmits signals from the cell surface to the nucleus. The small molecule inhibitors synthesized using the following protocols are designed to be competitive inhibitors of the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.
Caption: The canonical TGF-β/ALK5 signaling pathway and the mechanism of inhibition by pyridopyrazine-based compounds.
Synthetic Strategy for Pyridopyrazine-Based ALK5 Inhibitors
The general synthetic approach for the construction of 4,6-disubstituted pyridopyrazine ALK5 inhibitors relies on a convergent strategy employing well-established and robust cross-coupling reactions. The core pyridopyrazine scaffold is typically assembled through sequential Suzuki and Buchwald-Hartwig amination reactions. This modular approach allows for the facile introduction of diverse substituents at key positions to optimize potency, selectivity, and pharmacokinetic properties.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine Derivatives
Introduction: Unveiling the Therapeutic Potential of Pyrido[3,4-b]pyrazine Derivatives
The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2][3] The introduction of specific substituents, such as the 5-chloro and 8-fluoro groups, can significantly modulate the biological activity of the parent molecule, making these derivatives particularly interesting for drug discovery and development.
Recent studies have highlighted the potential of pyrido[3,4-b]pyrazine derivatives as inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways and are often dysregulated in cancer.[4] Several analogues have shown activity against a panel of cancer-related protein kinases at low micromolar concentrations.[4] This has positioned 5-Chloro-8-fluoropyrido[3,4-b]pyrazine derivatives as promising candidates for the development of novel anticancer therapeutics.
These application notes provide a comprehensive guide for researchers to evaluate the cellular effects of this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the user to assess key cancer-related cellular processes including proliferation, viability, apoptosis, and cell cycle progression. Furthermore, we provide a protocol for Western blotting to investigate the impact of these compounds on specific signaling pathways.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in characterizing any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[5][6]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be a consequence of either cytotoxic (cell killing) or cytostatic (inhibition of proliferation) effects.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, K-562)[2][8]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentration | Logarithmic serial dilutions | Allows for the determination of the IC₅₀ value. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term effects of the compound. |
| MTT Incubation | 3-4 hours | Sufficient time for formazan crystal formation without causing cellular stress. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic or cytostatic effects of the compounds are established, the next logical step is to investigate the underlying mechanism of cell death or growth inhibition. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.
A. Apoptosis Detection: Caspase-Glo® 3/7 Assay
Scientific Rationale: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of active caspase-3/7.[11][12]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the detection of apoptosis using the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line of interest
-
White, opaque-walled 96-well plates
-
This compound derivatives
-
Caspase-Glo® 3/7 Assay System (Promega)[11]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compounds as described in the MTT assay protocol.
-
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.[13]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[13][14]
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[13][14]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates an induction of apoptosis.
-
| Parameter | Recommendation | Rationale |
| Plate Type | White, opaque-walled | Minimizes well-to-well crosstalk and maximizes luminescent signal.[13] |
| Reagent Addition | Equal volume to medium | Ensures efficient cell lysis and substrate availability.[13] |
| Incubation Time | 30 min - 3 hours | Allows for sufficient signal generation. The optimal time may vary between cell lines.[13][14] |
B. Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase), which can subsequently lead to apoptosis. Flow cytometry with a DNA-staining dye such as propidium iodide (PI) allows for the quantification of the percentage of cells in each phase of the cell cycle based on their DNA content.[15]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound derivatives
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compounds for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[16]
-
-
Staining and Analysis:
| Parameter | Recommendation | Rationale |
| Fixation | Cold 70% ethanol | Permeabilizes the cell membrane to allow PI entry while preserving cellular integrity.[17] |
| RNase A in staining solution | Essential | Degrades RNA to ensure that PI only stains DNA, preventing inaccurate cell cycle analysis. |
| Flow Cytometry Analysis | Gating on single cells | Excludes cell doublets and aggregates for accurate DNA content measurement. |
III. Target Validation: Western Blotting for Signaling Pathway Analysis
Scientific Rationale: Given that many pyrido[3,4-b]pyrazine derivatives are known to target protein kinases, it is crucial to investigate their effects on specific signaling pathways.[4] Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, including the phosphorylation status of key signaling molecules.[18][19] This can provide direct evidence of target engagement and the downstream consequences of compound treatment. For example, one could examine the phosphorylation of kinases involved in cell proliferation and survival, such as Akt or ERK.
Experimental Workflow: Western Blotting
Caption: General workflow for Western blotting to analyze protein expression and phosphorylation.
Detailed Protocol: Western Blotting
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
| Parameter | Recommendation | Rationale |
| Loading Control | GAPDH, β-actin, or tubulin | Ensures equal protein loading across all lanes for accurate quantification. |
| Blocking Agent | 5% non-fat milk or BSA | Prevents non-specific binding of antibodies to the membrane. |
| Antibody Dilutions | As recommended by the manufacturer | Optimizes signal-to-noise ratio. |
IV. Conclusion and Future Directions
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of this compound derivatives as potential anticancer agents. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into their mechanisms of action. Furthermore, Western blotting can be employed to elucidate the specific molecular targets and signaling pathways affected by these compounds.
Future studies could involve more advanced cell-based assays, such as kinase activity assays in a cellular context, to directly measure the inhibition of specific kinases.[22][23][24] Additionally, investigating the effects of these compounds in 3D cell culture models or in vivo tumor models will be crucial for their further development as therapeutic agents.
References
-
Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing. Available at: [Link]
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Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. NIH. Available at: [Link]
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. Available at: [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
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Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]
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New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Semantic Scholar. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available at: [Link]
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Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. ResearchGate. Available at: [Link]
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MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
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Application Note: A Validated In Vitro Kinase Assay Protocol for the Characterization of Pyridopyrazine-Based Inhibitors
An In-Depth Technical Guide
Introduction
Protein kinases are a vast and crucial class of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in modern drug discovery.[3] Within the landscape of small molecule kinase inhibitors, heterocyclic scaffolds are of paramount importance. The pyridopyrazine core, a nitrogen-containing fused ring system, represents an attractive scaffold for medicinal chemists due to its versatile synthetic tractability and its proven success in yielding potent and selective kinase inhibitors.[4][5][6]
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to determine the inhibitory potential of novel pyridopyrazine compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the protocol is a self-validating system. The primary protocol detailed here utilizes the ADP-Glo™ Luminescent Kinase Assay, a universal and highly sensitive platform suitable for high-throughput screening (HTS), while also discussing alternative methodologies to provide a complete operational context.
Section 1: The Fundamental Principle of Kinase Catalysis
At its core, a protein kinase transfers the terminal (gamma) phosphate group from adenosine triphosphate (ATP) to a hydroxyl group on a serine, threonine, or tyrosine residue of a protein or peptide substrate.[1] This enzymatic reaction consumes one molecule of ATP and produces one molecule of adenosine diphosphate (ADP) and a phosphorylated substrate.[2] Virtually all in vitro kinase assays are designed to quantify one of these three components: the consumption of ATP, the generation of ADP, or the formation of the phosphorylated product.
Caption: The core kinase enzymatic reaction.
Section 2: Selecting an Appropriate In Vitro Kinase Assay Format
The choice of assay technology is a critical decision that impacts sensitivity, throughput, cost, and susceptibility to compound interference.[3] Three major platforms dominate the field.
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of radiolabeled phosphate ([γ-³²P]-ATP) into a substrate.[7][8] | Gold standard; direct measurement of phosphorylation; high sensitivity.[9] | Requires handling of radioactive isotopes; waste disposal concerns; not easily automated for HTS.[8] |
| Fluorescence-Based | Detects changes in fluorescence properties (e.g., FP, TR-FRET) upon substrate phosphorylation or inhibitor binding.[10] | Homogeneous (no-wash) formats; high throughput; multiple detection modes available.[3][11] | Susceptible to interference from fluorescent compounds or light scattering; often requires modified substrates or specific antibodies.[12] |
| Luminescence-Based | Measures light output from a luciferase reaction that is coupled to either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[1] | Extremely high sensitivity; broad dynamic range; universal for any ADP-generating enzyme.[2][13] | Susceptible to interference from compounds that inhibit luciferase; indirect measurement of kinase activity.[14] |
For the purpose of screening and characterizing novel chemical entities like pyridopyrazines, the ADP-Glo™ Luminescent Kinase Assay is an excellent choice. It directly quantifies the enzymatic product (ADP), making it a true measure of kinase activity, and its high sensitivity allows for the use of low enzyme concentrations, which is crucial for detecting potent inhibitors.[1][13][15]
Section 3: Critical Considerations for Pyridopyrazine Compounds
Heterocyclic small molecules can present unique challenges in biochemical assays. Proactive consideration of these factors is essential for generating trustworthy data.
-
Compound Solubility: Pyridopyrazines, like many small molecules, are often dissolved in 100% dimethyl sulfoxide (DMSO). It is critical to determine the tolerance of your specific kinase to DMSO, as high concentrations can inhibit enzyme activity.[3] Final DMSO concentrations in the assay should typically be kept ≤1%.
-
Assay Interference:
-
Luciferase Inhibition: A primary concern with luminescence-based assays is that test compounds may directly inhibit the luciferase reporter enzyme, leading to a false positive result (apparent kinase inhibition).[14]
-
Optical Interference: For fluorescence-based assays, colored or fluorescent pyridopyrazine derivatives can absorb excitation/emission light or contribute their own signal, skewing results.[12]
-
-
Self-Validation Through Controls: To mitigate these risks, every assay should include a "luciferase counter-screen." This involves running the test compounds through the detection phase of the assay in the absence of the kinase reaction to identify any compounds that directly affect the signal.
Section 4: Detailed Protocol - ADP-Glo™ Luminescent Kinase Assay
This protocol is designed to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a pyridopyrazine compound against a target kinase.
Materials and Reagents
| Reagent | Recommended Source | Notes |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP. |
| Kinase Enzyme | Carna Biosciences, SignalChem, etc. | Use a highly pure, well-characterized preparation.[12] |
| Kinase Substrate | (Varies by kinase) | Can be a generic peptide or a specific protein substrate. |
| Kinase Assay Buffer | (Varies by kinase) | Typically HEPES-based with MgCl₂, BSA, and DTT. |
| Pyridopyrazine Compounds | In-house synthesis / Vendor | Dissolve in 100% DMSO to create high-concentration stocks. |
| Positive Control Inhibitor | (Varies by kinase) e.g., Staurosporine | A known inhibitor for the target kinase to validate assay performance. |
| Assay Plates | Corning, Greiner | Solid white, low-volume 384-well plates are recommended for luminescence. |
| Multichannel Pipettes / Liquid Handler | For accurate and reproducible dispensing. | |
| Plate Luminometer | BMG LABTECH, PerkinElmer, etc. | Required for signal detection. |
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology
1. Reagent Preparation:
-
Compound Dilution: Prepare a series of 4X final concentration dilutions of your pyridopyrazine compounds and the positive control inhibitor in the kinase assay buffer containing the appropriate final DMSO concentration. For a typical 11-point dose-response curve, a 3-fold serial dilution starting from 100 µM is common.
-
Enzyme and Substrate Preparation: Prepare a 2X working solution of the kinase and its specific substrate in kinase assay buffer. The optimal concentrations must be determined empirically but should be at or below the Michaelis constant (Km) for the substrate to ensure sensitivity to inhibitors.[12]
-
ATP Preparation: Prepare a 2X working solution of ATP in kinase assay buffer. The ATP concentration should ideally be at its Km for the specific kinase to allow for the detection of both ATP-competitive and non-competitive inhibitors.
2. Kinase Reaction (Total Volume: 10 µL):
-
Dispense 2.5 µL of the 4X compound dilutions (or buffer with DMSO for controls) into the wells of a 384-well plate.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
-
Optional Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts and is crucial for identifying inhibitors with slow binding kinetics.[12]
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds) and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
3. Signal Detection:
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well.[13] This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.[14]
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well.[13] This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes the production of light via luciferase.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Read the luminescence on a compatible plate reader.
Section 5: Data Analysis and Interpretation
-
Define Controls:
-
0% Inhibition (High Signal): Kinase reaction with DMSO vehicle only.
-
100% Inhibition (Low Signal): Kinase reaction with a saturating concentration of a positive control inhibitor OR no kinase enzyme.
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_LowControl) / (Luminescence_HighControl - Luminescence_LowControl))
-
Determine IC₅₀:
-
Plot the Percent Inhibition versus the logarithm of the pyridopyrazine compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[16]
-
Section 6: Protocol Validation and Troubleshooting
A robust assay is a reproducible one. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. An assay with a Z' > 0.5 is considered excellent and suitable for screening.[12]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background Ratio | 1. Insufficient kinase activity. 2. Suboptimal reagent concentrations (ATP, Substrate). 3. Inactive enzyme. | 1. Increase kinase concentration or incubation time. 2. Optimize concentrations via matrix titration. 3. Verify enzyme activity with a new lot or positive control. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes or automated liquid handlers. 2. Ensure proper mixing after each addition step. 3. Allow all reagents and the plate to equilibrate to room temperature. |
| Apparent Inhibition in Counter-Screen | 1. Compound directly inhibits luciferase. 2. Compound quenches the luminescent signal. | 1. The compound is a false positive for this assay platform. 2. Re-test the compound in an orthogonal assay (e.g., TR-FRET or radiometric) that uses a different detection technology.[12] |
| IC₅₀ Value is Not Reproducible | 1. Compound instability or precipitation at high concentrations. 2. Assay conditions are not optimized (e.g., ATP concentration too high). | 1. Visually inspect compound stock and assay wells; check solubility. 2. Re-run the assay at the empirically determined Km for ATP. |
Conclusion
The protocol described in this application note provides a validated, robust, and high-throughput compatible method for determining the inhibitory potency of pyridopyrazine-based compounds against target kinases. By understanding the principles behind the assay, anticipating potential compound-specific challenges, and incorporating rigorous controls, researchers can generate high-quality, reproducible data that confidently drives drug discovery programs forward. The use of an orthogonal assay format for hit confirmation remains a critical step to eliminate technology-dependent artifacts and validate promising lead candidates.
References
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
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Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
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Kufareva, I., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. PMC. [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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Ananthan, S., et al. (2011, October 5). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. PMC. [Link]
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Vought, B. W., & Imperiali, B. Fluorescent Peptide Assays For Protein Kinases. PMC. [Link]
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Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]
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Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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AACR Journals. (2025, April 21). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. [Link]
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Turhan, A., & Horbinski, C. (2019, August 20). A Radioactive in vitro ERK3 Kinase Assay. PMC. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. [Link]
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eLife. (2024, August 1). Impact of protein and small molecule interactions on kinase conformations. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. [Link]
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Auld, D. S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. PMC. [Link]
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Lu, Y., et al. (2014, February 13). Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators. PubMed. [Link]
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S. J. Walsh, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ACS Publications. [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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JoVE. (2016, December 14). Video: Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]
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PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
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Application Notes and Protocols for the Development of Antineoplastic Agents from 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine as a scaffold for the discovery of novel antineoplastic agents. This document outlines a strategic and scientifically rigorous approach, from the initial synthesis of a diversified chemical library to a tiered biological evaluation, culminating in mechanistic studies to elucidate the mode of action of promising lead compounds.
Introduction: The Rationale for Targeting the Pyrido[3,4-b]pyrazine Scaffold
The pyrido[3,4-b]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, analogous to purines, suggesting its potential to interact with a wide array of biological targets.[1] Derivatives of this and related fused pyridine systems have demonstrated a broad spectrum of pharmacological activities, including notable anticancer properties.[2][3][4] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the electron-withdrawing nature of these halogens on the this compound scaffold is hypothesized to enhance interactions with biological targets and potentially confer novel mechanisms of anticancer activity.
This guide provides a systematic approach to unlock the therapeutic potential of this scaffold, emphasizing the causal relationships between chemical design, experimental execution, and data interpretation.
Part 1: Chemical Synthesis of a Diversified Compound Library
The cornerstone of any successful drug discovery campaign is a library of chemical compounds with diverse structural features. This section details a proposed synthetic strategy to generate derivatives of this compound, focusing on modifications at the reactive chloro position.
Proposed Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the title compound can be envisioned through a multi-step sequence starting from commercially available materials. A generalized approach might involve the construction of a substituted pyrazine ring fused to a pyridine core.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of a Diaminopyridine Precursor: Begin with a suitably substituted fluorinated aminopyridine. Nitration followed by reduction can yield the required diaminopyridine.
-
Step 2: Condensation to form the Pyrazine Ring: React the diaminopyridine with a suitable 1,2-dicarbonyl compound, such as glyoxal, to form the pyridopyrazine core.
-
Step 3: Chlorination: The resulting hydroxylated pyridopyrazine can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound.[5]
Library Development: Nucleophilic Aromatic Substitution
The chlorine atom at the 5-position of the scaffold is susceptible to nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR).[1]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents). Examples of suitable nucleophiles include, but are not limited to:
-
Primary and secondary amines (aliphatic and aromatic)
-
Thiols
-
Alkoxides and phenoxides
-
-
Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, and partition it between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired derivative.
A diverse library should be synthesized by incorporating a variety of amines, thiols, and alcohols to probe the effects of different substituents on anticancer activity.
Caption: Synthetic strategy for library generation.
Part 2: Tiered Biological Evaluation of the Compound Library
A tiered screening approach is essential for the efficient identification of promising drug candidates from a chemical library. This involves a primary screen to identify active compounds, followed by more detailed secondary and mechanistic assays.
Tier 1: Primary In Vitro Cytotoxicity Screening
The initial evaluation of the synthesized compounds will be for their cytotoxic effects against a panel of human cancer cell lines. This provides a broad assessment of their anticancer potential.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well in their respective culture media and incubate overnight.[6][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.01 to 100 µM.[6] Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
Data Presentation:
| Compound ID | R Group at C5 | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent | -Cl | >100 | >100 | >100 |
| Cpd-01 | -NH-CH₂-Ph | 15.2 | 21.8 | 18.5 |
| Cpd-02 | -S-Ph | 8.7 | 12.4 | 10.1 |
| Cpd-03 | -O-Ph | 45.3 | 58.1 | 51.9 |
| Doxorubicin | N/A | 0.5 | 0.8 | 0.6 |
Note: The data presented are for illustrative purposes only.
Compounds exhibiting significant cytotoxicity (e.g., IC₅₀ < 10 µM) against one or more cell lines will be prioritized for further investigation.
Tier 2: Mechanistic Assays for Hit Characterization
Promising "hit" compounds from the primary screen will be subjected to a battery of assays to elucidate their mechanism of action.
A key characteristic of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.
Protocol 4: Annexin V/Propidium Iodide Assay for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and death.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells with the test compounds as described in Protocol 4.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Tiered screening workflow for hit identification and characterization.
Part 3: Target Identification and Validation
Based on the structural class of pyridopyrazines, potential molecular targets include DNA topoisomerases and protein kinases.
Topoisomerase II Inhibition Assay
Pyrido[3,4-b]phenazinediones, which share a similar core structure, have been shown to inhibit topoisomerase II.[9] Therefore, evaluating the ability of the lead compounds to inhibit this enzyme is a logical step.
Protocol 6: Topoisomerase II Decatenation Assay
-
Reaction Setup: On ice, prepare reaction mixtures containing kinetoplast DNA (kDNA), assay buffer, ATP, and varying concentrations of the test compound.[10][11]
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[10]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide and perform electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in the catenated kDNA (networked circles).
HB-EGF Shedding Inhibition
Certain 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids have been identified as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding.[12] This presents another potential mechanism of action.
Protocol 7: HB-EGF Shedding Assay
-
Cell Culture: Culture cells that express HB-EGF (e.g., certain cancer cell lines).
-
Induction of Shedding: Treat the cells with a shedding inducer, such as TPA (12-O-tetradecanoylphorbol-13-acetate), in the presence or absence of the test compounds.[13]
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).
-
ELISA: Quantify the amount of soluble HB-EGF in the conditioned media using a specific ELISA kit.[14]
-
Data Analysis: Determine the percentage of inhibition of HB-EGF shedding by the test compounds compared to the control.
Caption: Proposed signaling pathways and cellular effects.
Conclusion and Future Directions
The protocols and strategies outlined in these application notes provide a robust starting point for the development of novel antineoplastic agents based on the this compound scaffold. Through systematic chemical synthesis and a tiered biological evaluation, it is possible to identify potent and selective anticancer compounds. Subsequent mechanistic studies will be crucial for understanding their mode of action and for guiding lead optimization efforts. The ultimate goal is the development of a novel therapeutic candidate with a well-defined mechanism of action and a favorable safety profile for further preclinical and clinical investigation.
References
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El-Morsy, A. M., El-Fauomy, A. M., Abdel-Aziz, M., & El-Gendy, M. S. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2779. [Link]
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Yadav, P., Kumar, R., & Singh, P. (2022). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Molecules, 27(19), 6219. [Link]
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Gomes, P. A. C. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6219. [Link]
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Pommier, Y., & Cushman, M. (2018). Topoisomerase Assays. Current protocols in pharmacology, 82(1), e43. [Link]
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Smith, A. B., & Jones, C. D. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]
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Takaishi, M., et al. (2005). Western blot analysis of ectodomain shedding of pro HB-EGF in Vero-H cells. ResearchGate. [Link]
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Ohta, M., et al. (2007). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & medicinal chemistry, 15(1), 221–233. [Link]
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ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... [Link]
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Ju, H., et al. (2013). Notch increases the shedding of HB-EGF by ADAM12 to potentiate invadopodia formation in hypoxia. The Journal of cell biology, 201(1), 111–125. [Link]
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Kim, J. S., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and Evaluation of Their Cytotoxicity and DNA Topoisomerase II Inhibitory Activity. Archives of pharmacal research, 30(1), 25–32. [Link]
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El-Morsy, A. M., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific reports, 13(1), 2779. [Link]
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Application Notes and Protocols: 5-Chloro-8-fluoropyrido[3,4-b]pyrazine in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrido[3,4-b]pyrazine Scaffold
The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile applications in drug discovery.[1] This nitrogen-rich system serves as a key building block for a multitude of bioactive molecules, demonstrating a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. Notably, derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer.[1]
This document provides a detailed guide on the application of a specific, strategically halogenated derivative: 5-Chloro-8-fluoropyrido[3,4-b]pyrazine . The introduction of chloro and fluoro substituents at the 5 and 8 positions, respectively, is a deliberate design element aimed at modulating the electronic properties, metabolic stability, and target-binding affinity of the core scaffold. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic profile of drug candidates.[4] This guide will detail a proposed synthetic route for this compound, explore its potential applications as a kinase inhibitor, and provide robust protocols for its evaluation in both biochemical and cell-based assays.
Physicochemical Properties and Structural Data
While extensive experimental data for this compound is not widely published, its basic properties can be predicted. The presence of the electronegative fluorine and chlorine atoms is expected to influence the molecule's lipophilicity and its ability to participate in hydrogen bonding and other non-covalent interactions.
| Property | Value (Predicted/Known) | Source |
| CAS Number | 1374652-17-1 | [5][6][7] |
| Molecular Formula | C₇H₃ClFN₃ | Calculated |
| Molecular Weight | 183.57 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
Note on available data: A commercial supplier lists the CAS number 1374652-17-1 with an incorrect molecular formula and weight.[5] Researchers should verify the identity of any commercially sourced material.
Proposed Synthesis of this compound
A robust synthetic route for this compound can be proposed based on established methodologies for the synthesis of disubstituted pyrido[3,4-b]pyrazines.[1] The following protocol is adapted from the work of Rossi et al. and outlines a plausible pathway starting from commercially available precursors.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol
Step 1: Nitration of 2-Amino-3-chloro-6-fluoropyridine
-
Rationale: Introduction of a nitro group at the 5-position is the first step towards creating the necessary diamino precursor for the pyrazine ring formation.
-
Procedure:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-3-chloro-6-fluoropyridine.
-
Maintain the temperature while adding a mixture of concentrated sulfuric acid and nitric acid dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product, 2-amino-3-chloro-6-fluoro-5-nitropyridine.
-
Filter, wash with water, and dry the solid product.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine to generate the required ortho-diamine functionality for the subsequent condensation reaction.
-
Procedure:
-
Suspend 2-amino-3-chloro-6-fluoro-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using Fe/HCl) or stir at room temperature (for hydrogenation) until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst or iron salts.
-
Evaporate the solvent and purify the resulting 3-chloro-6-fluoro-2,5-diaminopyridine, if necessary.
-
Step 3: Condensation with Glyoxal to Form the Pyrido[3,4-b]pyrazine Ring
-
Rationale: The ortho-diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound (glyoxal) to form the pyrazine ring, completing the synthesis of the scaffold.
-
Procedure:
-
Dissolve 3-chloro-6-fluoro-2,5-diaminopyridine in a solvent like ethanol.
-
Add an aqueous solution of glyoxal (typically 40 wt. % in H₂O) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product, this compound, may precipitate from the reaction mixture or can be isolated by evaporation of the solvent followed by purification via column chromatography or recrystallization.
-
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The pyrido[3,4-b]pyrazine scaffold is a proven platform for the development of potent protein kinase inhibitors.[1] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[8] The 5-chloro and 8-fluoro substituents on the target molecule can further enhance binding affinity and selectivity through specific halogen bonding interactions and by modulating the electronic landscape of the scaffold.
Potential Kinase Targets
Based on the activity of structurally related compounds, this compound is a promising starting point for developing inhibitors against various cancer-related kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as RET, ALK, and members of the EGFR family.[5][9]
-
Non-receptor Tyrosine Kinases: Including members of the Src family.
-
Serine/Threonine Kinases: Such as those involved in cell cycle regulation and signaling pathways.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for evaluating this compound as a kinase inhibitor.
Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase.
-
Materials:
-
Recombinant kinase of interest.
-
Kinase-specific substrate and ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
This compound stock solution in DMSO.
-
Assay plates (e.g., 384-well white plates).
-
Multimode plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In the assay plate, add the kinase, its substrate, and the serially diluted compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on a kinase targeted by the compound).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
-
Protocol 3: Western Blot for Target Engagement
-
Objective: To confirm that the compound inhibits the phosphorylation of its target kinase within a cellular context.
-
Procedure:
-
Culture the selected cancer cell line to ~80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., around its GI₅₀ value) for a defined period.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-RET).
-
Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total protein of the target kinase and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the dose-dependent decrease in target phosphorylation.
-
Conclusion and Future Directions
This compound represents a promising and strategically designed chemical scaffold for the discovery of novel therapeutic agents, particularly in the realm of oncology. Its halogenated structure provides a strong rationale for its potential as a potent and selective kinase inhibitor. The proposed synthetic route offers a viable path for its preparation, and the detailed protocols provide a clear framework for its biological evaluation.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive kinase panel screening to identify its primary targets. Subsequent cell-based assays and in vivo studies with lead compounds derived from this scaffold will be crucial in validating its therapeutic potential. The structure-activity relationship studies of analogs of this compound will undoubtedly pave the way for the development of next-generation targeted therapies.
References
-
Rossi, A., et al. (2014). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Advances, 4(92), 50548-50557. Available from: [Link]
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Al-Tel, T. H., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(11), 1466. Available from: [Link]
-
Cui, J. J., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry, 25(11), 2840-2858. Available from: [Link]
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INDOFINE Chemical Company. (n.d.). This compound 5-CHLORO-8-FLUOROPYRIDO[4,3-B]PYRAZINE. Retrieved from [Link]
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AccelaChemBio. (n.d.). This compound. Retrieved from [Link]
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AccelaChemBio. (n.d.). 5-Amino-2-fluoroisonicotinic Acid. Retrieved from [Link]
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Taylor, E. C., & Sowell, J. W., Sr. (1988). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 31(7), 1351-1355. Available from: [Link]
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Gao, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 603-613. Available from: [Link]
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Goliszewska, K., et al. (2022). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6523. Available from: [Link]
-
Johnson, M. G., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3583-3587. Available from: [Link]
-
El-Gendy, M. A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. Available from: [Link]
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Application Notes and Protocols: A High-Throughput Screening Cascade for 5-Chloro-8-fluoropyrido[3,4-b]pyrazine Derivatives
Introduction: The Therapeutic Potential of the Pyrido[3,4-b]pyrazine Scaffold
The pyrido[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocyclic structures are known to interact with various biological targets, demonstrating potential as anti-inflammatory, antibacterial, antiparasitic, and notably, anticancer agents.[1] The introduction of specific substitutions, such as the 5-chloro and 8-fluoro groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this class of derivatives a fertile ground for the discovery of novel therapeutics.
Recent studies have highlighted the anticancer potential of various pyrazine and pyridine derivatives.[2][3][4] For instance, certain pyrazolopyridine analogues have shown notable inhibitory activity against cancer cell lines like HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma).[5] Furthermore, the broader class of pyrazole derivatives has been extensively explored for their ability to target key proteins in cancer signaling pathways, including EGFR, CDK, and BTK.[6] This body of evidence strongly suggests that a screening campaign focused on the 5-Chloro-8-fluoropyrido[3,4-b]pyrazine scaffold for anticancer activity, particularly through the inhibition of protein kinases, is a scientifically sound and promising endeavor. Kinases are a well-established class of drug targets, and the development of novel kinase inhibitors remains a high-priority area in oncology research.[7][8][9]
This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on how to effectively screen a library of this compound derivatives for biological activity. The protocols outlined herein are designed to be a self-validating system, progressing from a broad, high-throughput primary screen to more specific secondary and tertiary assays to identify promising lead compounds and elucidate their mechanism of action.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A hierarchical screening strategy is essential for efficiently identifying and validating drug candidates from a large compound library.[10][11] This approach minimizes resource expenditure by progressively narrowing the pool of compounds to those with the most promising characteristics. Our proposed workflow begins with a high-throughput primary screen to assess broad cytotoxic effects against a panel of cancer cell lines. Hits from this initial screen are then subjected to dose-response analysis to determine their potency. Subsequently, secondary assays will be employed to investigate the potential mechanism of action, focusing on kinase inhibition. Finally, target engagement and downstream pathway modulation will be confirmed through cellular thermal shift assays (CETSA) and Western blotting.
Figure 1: A tiered experimental workflow for screening this compound derivatives.
Part 1: Primary High-Throughput Cytotoxicity Screening
Objective: To rapidly identify compounds that exhibit cytotoxic or anti-proliferative effects against a panel of human cancer cell lines at a single high concentration.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that is widely used for high-throughput screening of compound libraries for cytotoxic activity.[12][13][14] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[15] By using a panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia), we can identify compounds with broad-spectrum activity or potential tumor-specific selectivity.
Protocol 1: MTT Assay for High-Throughput Primary Screening
-
Cell Seeding:
-
Culture a panel of selected human cancer cell lines (e.g., MCF-7, HCT-116, A549, K-562) to ~80% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells into 96-well or 384-well clear-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in 100% DMSO.
-
Using an automated liquid handler, add the compounds to the cell plates at a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with DMSO at the same final concentration as the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing only culture medium.
-
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay and Data Acquisition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[16]
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle pipetting or on a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each compound using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).
-
Part 2: Dose-Response Analysis and Potency Determination
Objective: To determine the potency (IC50 value) of the "hit" compounds identified in the primary screen.
Rationale: A single-point high concentration screen can produce false positives. A dose-response analysis is crucial to confirm the activity of the hit compounds and to quantify their potency. The IC50 value, the concentration at which a compound inhibits 50% of the biological response, is a key parameter for ranking and prioritizing compounds for further investigation.
Protocol 2: IC50 Determination using the MTT Assay
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Treatment:
-
For each "hit" compound, prepare a series of dilutions in culture medium from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). An 8-point, 3-fold serial dilution is recommended.
-
Treat the cells with the different concentrations of the compounds.
-
Include vehicle and positive controls as in the primary screen.
-
Incubate for the same duration as the primary screen (48-72 hours).
-
-
MTT Assay and Data Acquisition: Follow the same procedure as in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of viability for each concentration of the compound.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound.
-
Table 1: Example Data Summary for Dose-Response Analysis
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Cpd-001 | MCF-7 | 2.5 |
| Cpd-001 | HCT-116 | 5.1 |
| Cpd-002 | MCF-7 | > 50 |
| Cpd-003 | A549 | 1.2 |
| Cpd-003 | K-562 | 0.8 |
Part 3: Elucidating the Mechanism of Action - Kinase Inhibition Profiling
Objective: To identify the potential kinase targets of the most potent compounds.
Rationale: Given that many pyridopyrazine derivatives exhibit anticancer activity through kinase inhibition, screening potent hits against a broad panel of kinases is a logical next step.[7][8] This can be achieved using in vitro biochemical assays that measure the ability of a compound to inhibit the activity of a purified kinase.[17][18] There are various assay formats available, including radiometric, fluorescence, and luminescence-based methods.[19]
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
-
Assay Setup:
-
In a 384-well plate, add the purified recombinant kinase, a specific substrate peptide, and the test compound at a fixed concentration (e.g., 1 µM).
-
Include a positive control inhibitor for each kinase and a DMSO vehicle control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.[17]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound relative to the DMSO control.
-
Identify compounds that show significant inhibition (>50%) of one or more kinases.
-
Part 4: Target Engagement and Pathway Validation
Objective: To confirm that the identified kinase targets are engaged by the compound in a cellular context and to assess the impact on downstream signaling pathways.
Rationale: It is crucial to validate that a compound interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.[20][21] It is based on the principle that the binding of a ligand to a protein stabilizes the protein against heat-induced denaturation.[22][23] Following target engagement confirmation, Western blotting can be used to analyze the phosphorylation status of downstream substrates of the target kinase, thereby validating the functional consequence of target inhibition.[24][25]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound at an appropriate concentration (e.g., 10x IC50) or with DMSO as a control for 1-2 hours.[26]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for 3-5 minutes.[22][26]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[21]
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody against the target protein.[22]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Figure 2: A representative signaling pathway that could be modulated by a kinase inhibitor.
Protocol 5: Western Blotting for Downstream Pathway Analysis
-
Cell Treatment and Lysis:
-
Seed and grow cells to ~80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[24][27]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the downstream substrate and a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control levels. A dose-dependent decrease in the phosphorylation of the downstream substrate confirms the on-target activity of the compound.
-
Conclusion
The systematic screening cascade detailed in these application notes provides a robust framework for the identification and initial characterization of biologically active this compound derivatives. By progressing from broad phenotypic screening to specific target-based assays and pathway analysis, researchers can efficiently identify promising lead compounds for further development in oncology and other therapeutic areas. The integration of established, reliable protocols with clear scientific rationale at each step ensures the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.
References
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC. (2017). National Institutes of Health. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC. (n.d.). PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]
-
Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. (n.d.). PubMed. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PubMed Central. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI Bookshelf. [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC. (2023). National Institutes of Health. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
High Throughput Screening (HTS) of Novel Bioactive Compounds. (n.d.). Ramot. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches | Journal of Chemical Information and Modeling. (2021). ACS Publications. [Link]
-
Navigating Drug Discovery with High-Throughput Screening. (n.d.). American Chemical Society. [Link]
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. [Link]
-
Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). PubMed. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. [Link]
-
Western Blot Protocol. (n.d.). Creative Biolabs. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]
-
Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). ResearchGate. [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Semantic Scholar. [Link]
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]
-
High Throughput Screening: Methods and Protocols. (2025). ResearchGate. [Link]
-
Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (n.d.). National Institutes of Health. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (n.d.). ChemRxiv. [Link]
-
The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (n.d.). PubMed. [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. (2025). ResearchGate. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. amhsr.org [amhsr.org]
- 4. Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
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- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 27. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
stability issues of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine in solution
Technical Support Center: 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of this compound throughout your research and development workflows. This resource is structured to address the common challenges encountered when working with halogenated heterocyclic compounds in solution, grounded in established chemical principles and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure—a halogenated, electron-deficient pyridopyrazine core—the primary stability concerns are susceptibility to nucleophilic aromatic substitution (SNAr), hydrolysis (particularly pH-dependent), and potential photodegradation. The electron-withdrawing nature of the pyrazine and pyridine rings, compounded by the fluorine atom, can make the chlorine atom a good leaving group in the presence of nucleophiles.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For short-term storage and immediate use, anhydrous aprotic solvents such as DMSO or DMF are recommended. These solvents are non-nucleophilic and will minimize the risk of solvolysis. For long-term storage, it is advisable to store the compound as a solid at the recommended temperature, protected from light and moisture.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous media is expected to be highly pH-dependent.[1][2][3][4] Both acidic and basic conditions can catalyze hydrolysis, potentially leading to the replacement of the chlorine atom with a hydroxyl group to form 8-fluoro-5-hydroxypyrido[3,4-b]pyrazine. It is crucial to determine the optimal pH range for your specific experimental conditions.
Q4: Is this compound sensitive to light?
A4: While halogenated aromatic compounds can be quite stable, photodegradation is a potential risk.[5] Exposure to UV or high-intensity visible light could lead to the formation of degradants. Therefore, it is best practice to handle solutions of this compound in amber vials or under low-light conditions to minimize photolytic degradation.
Q5: What are the likely degradation products I should be looking for?
A5: The most probable degradation product, particularly in aqueous or protic solvents, is the hydrolyzed derivative, 8-fluoro-5-hydroxypyrido[3,4-b]pyrazine, formed via nucleophilic substitution of the chlorine atom. Other potential degradants could arise from further reactions of the heterocyclic core under harsh conditions.
Troubleshooting Guide: Stability Issues in Experimental Assays
This section addresses common problems researchers may encounter, providing a logical workflow for diagnosis and resolution.
Problem 1: I'm observing a decrease in compound potency or inconsistent results over the course of my multi-day cell-based assay.
This is a classic indicator of compound instability in your assay medium.
Diagnostic Workflow:
Caption: Diagnostic workflow for inconsistent assay results.
Causality & Mitigation:
-
The "Why": Cell culture media are complex aqueous solutions, often buffered around pH 7.4 and containing various nucleophiles (e.g., water, amino acids, buffers) that can react with your compound over time.[6][7] The decrease in the parent compound leads to a lower effective concentration, causing variable results.
-
Mitigation Strategies:
-
pH Optimization: If possible, adjust the pH of your assay medium to a range where the compound is more stable, without affecting your biological system.
-
Fresh Preparation: Prepare fresh dilutions of your compound from a stable stock solution immediately before each experiment.
-
Time-Course Analysis: Run a time-course experiment to quantify the rate of degradation under your specific assay conditions. This can help you to establish a time window where the compound concentration is reliable.
-
Protect from Light: Cover your assay plates with aluminum foil to rule out photodegradation.
-
Problem 2: I see a new, unexpected peak in my HPLC chromatogram when analyzing my compound in an aqueous buffer.
This suggests the formation of a degradation product.
Troubleshooting Steps:
-
Characterize the New Peak: Use HPLC-MS to determine the mass of the new peak. If the mass corresponds to the replacement of chlorine with a hydroxyl group (a mass increase of approximately 18.99 Da), hydrolysis is the likely cause.
-
Perform a Forced Degradation Study: To confirm the identity of the degradant, perform a forced degradation study as outlined in Protocol 1 . This will help you to generate the degradation product in a controlled manner and confirm its retention time and mass.
-
Evaluate Buffer Effects: Some buffer components, such as phosphate or citrate, can act as nucleophiles or catalysts for degradation. Test the stability of your compound in different buffer systems to identify a more inert option.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products.[8][9][10]
Objective: To determine the intrinsic stability of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, and ideally coupled to a mass spectrometer (LC-MS)
-
Photostability chamber
-
Calibrated oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions (prepare in triplicate):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then dissolve in the initial solvent to 0.1 mg/mL.
-
Photodegradation: Expose a solution (0.1 mg/mL in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
If using LC-MS, identify the mass of the major degradation products.
-
A good stability-indicating method is one that can resolve the parent peak from all major degradation peaks.
-
Expected Outcomes:
| Stress Condition | Expected Observation | Potential Degradation Pathway |
| Acid/Base Hydrolysis | Decrease in parent peak, appearance of a more polar peak. | Hydrolysis of the C-Cl bond to C-OH. |
| Oxidation | Possible degradation, but may be stable. | Oxidation of the pyridopyrazine ring. |
| Thermal | Generally stable, but degradation possible at high temps. | Various decomposition pathways. |
| Photochemical | Potential for degradation. | Photolytic cleavage of the C-Cl bond or ring degradation. |
Visualizing Potential Degradation
Caption: Plausible degradation pathways for this compound.
References
-
Brameld, K. A., et al. (2008). Journal of Chemical Information and Modeling, 48(1), 1-13. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). Pharmaceutical Technology, 31(3), 60-74. [Link]
-
RSC Publishing. (2014). The influence of pH on the stability of antazoline: kinetic analysis. [Link]
-
ACS Publications. (2020). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Karigar, C. S., & Rao, S. S. (2011). Photobiodegradation of halogenated aromatic pollutants. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
RSC Publishing. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]
-
Baertschi, S. W., et al. (2019). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. [Link]
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine
Welcome to the technical support center for the synthesis of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic compound. We will explore a plausible and robust synthetic route, addressing potential challenges with scientifically grounded solutions.
Overview of the Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-step sequence, starting from readily available precursors. This pathway is designed for scalability and control over the introduction of the key functional groups.
A [label="2-Amino-3-nitropyridine"]; B [label="Fluorination (Balz-Schiemann)"]; C [label="2-Fluoro-3-nitropyridine"]; D [label="Reduction"]; E [label="2-Fluoro-3-aminopyridine"]; F [label="Condensation with Glyoxal"]; G [label="8-Fluoropyrido[3,4-b]pyrazin-5(6H)-one"]; H [label="Chlorination"]; I [label="this compound"];
A -> B [label=" 1. NaNO2, HBF4\n 2. Heat "]; B -> C; C -> D [label=" Fe/HCl or H2/Pd-C "]; D -> E; E -> F [label=" Glyoxal solution, Base "]; F -> G; G -> H [label=" POCl3 or SOCl2 "]; H -> I; }
Caption: Proposed synthetic pathway for this compound.Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Step 1: Synthesis of 2-Fluoro-3-aminopyridine
Question 1: Low yield during the Balz-Schiemann reaction for the synthesis of 2-Fluoro-3-nitropyridine.
Plausible Cause: The Balz-Schiemann reaction, while a classic method for introducing fluorine, can be sensitive to reaction conditions, especially on a larger scale. Incomplete diazotization, premature decomposition of the diazonium salt, or inefficient thermal decomposition of the tetrafluoroborate salt can all contribute to low yields.
Troubleshooting Steps:
-
Diazotization Control:
-
Temperature: Maintain a strict temperature control between 0 and 5 °C during the addition of sodium nitrite. Exceeding this temperature can lead to the premature decomposition of the diazonium salt.
-
Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure efficient mixing and prevent localized overheating.
-
-
Precipitation of the Diazonium Salt:
-
Ensure complete precipitation of the diazonium tetrafluoroborate salt by using a sufficient excess of tetrafluoroboric acid.
-
Wash the isolated salt with cold diethyl ether to remove any residual acid or unreacted starting material.
-
-
Thermal Decomposition:
-
The thermal decomposition of the diazonium salt should be performed in a high-boiling, inert solvent like toluene or xylene to ensure even heat distribution and prevent charring.
-
A gradual increase in temperature is recommended for controlled decomposition and to minimize the formation of byproducts.
-
Question 2: Incomplete reduction of 2-Fluoro-3-nitropyridine to 2-Fluoro-3-aminopyridine.
Plausible Cause: The choice of reducing agent and catalyst activity are critical for a clean and complete reduction. On a larger scale, mass transfer limitations can also play a role, especially in heterogeneous catalytic hydrogenations.
Troubleshooting Steps:
-
Catalyst Selection and Loading:
-
For catalytic hydrogenation, ensure the use of a high-quality palladium on carbon (Pd/C) catalyst.
-
A catalyst loading of 5-10 mol% is typically sufficient. For scale-up, consider using a slurry reactor with efficient agitation to overcome mass transfer limitations.
-
-
Reaction Conditions:
-
When using iron in acidic media (e.g., Fe/HCl or Fe/NH4Cl), ensure a sufficient excess of iron powder and maintain a reaction temperature of 60-80 °C.
-
Vigorous stirring is essential to keep the iron suspended.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.
-
Step 2: Condensation to form the Pyrido[3,4-b]pyrazin-5(6H)-one ring
Question 3: Formation of regioisomers during the condensation of 2-Fluoro-3-aminopyridine with glyoxal.
Plausible Cause: The condensation of an unsymmetrical diamine with a dicarbonyl compound can potentially lead to the formation of regioisomers. The nucleophilicity of the two amino groups in 2-fluoro-3-aminopyridine may not be sufficiently different to ensure high regioselectivity.
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium can significantly influence the rate of condensation and the regioselectivity. A slightly acidic to neutral pH is often optimal.
-
Stepwise Addition: Consider a stepwise approach where one of the amino groups is selectively protected before the condensation reaction. However, this adds extra steps to the synthesis. A more practical approach is to carefully control the reaction conditions.
-
Solvent Selection: The choice of solvent can impact the solubility of intermediates and influence the reaction pathway. Protic solvents like ethanol or water are commonly used.
Table 1: Key Parameters for Condensation Reaction
| Parameter | Recommended Range | Rationale |
| pH | 6.0 - 7.5 | Optimizes the rate of imine formation and minimizes side reactions. |
| Temperature | 25 - 60 °C | Balances reaction rate with stability of reactants and intermediates. |
| Solvent | Ethanol/Water | Good solubility for reactants and facilitates the reaction. |
Step 3: Chlorination of 8-Fluoropyrido[3,4-b]pyrazin-5(6H)-one
Question 4: Low yield and formation of byproducts during the chlorination step.
Plausible Cause: The chlorination of the lactam to the desired chloro-derivative using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can be aggressive and lead to the formation of chlorinated byproducts or decomposition of the starting material, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Choice of Chlorinating Agent:
-
POCl3 is a common and effective chlorinating agent for this transformation. The use of a catalytic amount of a tertiary amine base like triethylamine or N,N-dimethylaniline can accelerate the reaction and allow for lower reaction temperatures.
-
SOCl2 can also be used, but may require harsher conditions.
-
-
Temperature Control:
-
Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. A typical range is 80-110 °C.
-
On a larger scale, ensure efficient heat removal to prevent runaway reactions.
-
-
Work-up Procedure:
-
The work-up of reactions involving POCl3 must be done with extreme caution. The reaction mixture should be cooled and slowly quenched with ice water to hydrolyze the excess POCl3.
-
Extraction with a suitable organic solvent followed by washing with a mild base (e.g., sodium bicarbonate solution) will help to remove acidic impurities.
-
Question 5: Difficulty in purifying the final product, this compound.
Plausible Cause: The final product may contain residual starting material, over-chlorinated byproducts, or other impurities that are difficult to separate by simple crystallization due to similar polarities.
Troubleshooting Steps:
-
Chromatographic Purification:
-
For laboratory scale, column chromatography on silica gel is an effective method for purification. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is recommended.
-
-
Recrystallization:
-
If the purity is reasonably high after the initial work-up, recrystallization from a suitable solvent or solvent mixture can be an effective purification method for larger quantities. Toluene, ethyl acetate, or a mixture of ethanol and water are good starting points for solvent screening.
-
-
Acid-Base Extraction:
-
The basic nitrogen atoms in the pyridopyrazine ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.
-
Start [label="Low Yield or High Impurity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step [label="Identify the problematic step", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Fluorination/Reduction"]; Step2 [label="Step 2: Condensation"]; Step3 [label="Step 3: Chlorination"]; Analysis1 [label="Check Diazotization/Reduction Conditions"]; Analysis2 [label="Check pH and Temperature"]; Analysis3 [label="Check Chlorinating Agent and Temperature"]; Solution1 [label="Optimize Temperature, Addition Rate, Catalyst"]; Solution2 [label="Optimize pH, Solvent, Addition Order"]; Solution3 [label="Optimize Reagent, Temperature, Work-up"]; End [label="Improved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step; Step -> Step1 [label="Fluorination/Reduction"]; Step -> Step2 [label="Condensation"]; Step -> Step3 [label="Chlorination"]; Step1 -> Analysis1; Step2 -> Analysis2; Step3 -> Analysis3; Analysis1 -> Solution1; Analysis2 -> Solution2; Analysis3 -> Solution3; Solution1 -> End; Solution2 -> End; Solution3 -> End; }
Caption: A decision tree for troubleshooting common synthesis issues.Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 2-Amino-3-nitropyridine?
A1: The purity of the starting material is paramount. Key impurities to monitor include isomers (e.g., 2-amino-5-nitropyridine) and residual reagents from its synthesis. The presence of isomers can lead to the formation of difficult-to-separate impurities in the final product. It is recommended to have a purity of >98% by HPLC.
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A2: Yes, several steps require careful safety considerations:
-
Balz-Schiemann Reaction: Diazonium salts can be explosive when dry. They should be handled with care and not isolated in large quantities without appropriate safety measures.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated area with proper grounding of equipment.
-
Chlorination with POCl3: POCl3 is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment. The quenching of POCl3 is highly exothermic and should be done slowly and with efficient cooling.[2]
Q3: What are the most common impurities to expect in the final product?
A3: Common impurities can include:
-
Unreacted 8-Fluoropyrido[3,4-b]pyrazin-5(6H)-one: Incomplete chlorination.
-
Over-chlorinated byproducts: If the chlorination reaction is too harsh, additional chlorine atoms may be added to the aromatic rings.[3]
-
Hydrolyzed product: The chloro group can be hydrolyzed back to the hydroxyl group if exposed to moisture during work-up or storage.
Table 2: Recommended Analytical Methods for In-Process Control
| Stage | Analytical Method | Purpose |
| Starting Materials | HPLC, NMR | Purity and identity confirmation. |
| Step 1 Completion | TLC, HPLC | Monitor the disappearance of starting material. |
| Step 2 Completion | HPLC, LC-MS | Confirm the formation of the desired product and check for isomers. |
| Step 3 Completion | HPLC, LC-MS | Monitor the conversion of the lactam to the chloro-derivative. |
| Final Product | HPLC, NMR, Elemental Analysis | Confirm purity, identity, and elemental composition. |
References
-
Synthesis of 2,3-diaminopyridine.
-
Synthesis of dichloropyrazine.
-
Condensation of dicarbonyl compounds with amines.
-
Challenges in amination reactions on heteroaromatics.
-
Synthesis of fluorinated aminopyridines.
-
Methods for preparing 2,3-diaminopyridine.
-
Chlorination byproducts.
-
Regioselectivity in pyridine synthesis.
-
Synthesis of halogenated heterocycles.
-
Challenges in C-H amination.
-
Halogenated nitrogen heterocycles.
-
Synthesis of fluorinated diaminophenazines.
-
Regioselective synthesis of pyrimidines.
-
Preparation of 2,3-diaminopyridine compounds.
-
Synthesis of 2,3-Diamino-5,6-dichloropyrazine.
-
Byproduct Formation of Chlorination.
Sources
- 1. Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Chlorination byproducts, their toxicodynamics and removal from drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Strategic Advantage of Halogenation: A Comparative Guide to 5-Chloro-8-fluoropyrido[3,4-b]pyrazine and Other Pyrido[3,4-b]pyrazine Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the pyrido[3,4-b]pyrazine core has emerged as a privileged scaffold, particularly in the design of potent and selective protein kinase inhibitors. Its rigid, bicyclic structure provides a well-defined framework for the precise orientation of pharmacophoric groups into the ATP-binding pocket of various kinases. This guide offers an in-depth comparison of the 5-Chloro-8-fluoropyrido[3,4-b]pyrazine scaffold against other key analogues, supported by experimental data, to elucidate the nuanced role of substitution patterns in modulating biological activity.
The Pyrido[3,4-b]pyrazine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrido[3,4-b]pyrazine heterocyclic system is a key building block in medicinal chemistry due to its diverse biological activities.[1] This nitrogen-rich scaffold is particularly prominent in the development of therapeutics targeting neurological disorders and in agrochemicals.[1] In the context of oncology, its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
A notable example of the therapeutic potential of this scaffold is the development of potent RET kinase inhibitors. One such derivative demonstrated an impressive IC50 of 25 nM against the MiaPaCa-2 pancreatic cancer cell line.[2] This highlights the inherent capability of the pyrido[3,4-b]pyrazine core to be elaborated into highly active therapeutic agents.
The Impact of Substitution: A Structure-Activity Relationship (SAR) Analysis
The biological activity of the pyrido[3,4-b]pyrazine scaffold is exquisitely sensitive to the nature and position of its substituents. A seminal study by Marchand et al. provides a comprehensive analysis of disubstituted pyrido[3,4-b]pyrazines, offering crucial insights into their structure-activity relationships (SAR) as kinase inhibitors. Their work revealed that the strategic placement of specific moieties at the C-5 and C-8 positions can dramatically influence both potency and selectivity against a panel of cancer-related kinases.[3]
Table 1: Kinase Inhibitory Activity of Representative Pyrido[3,4-b]pyrazine Analogs
| Compound ID | C-5 Substituent | C-8 Substituent | Target Kinase | IC50 (µM) |
| 1a | H | 4-(piperidin-1-yl)aniline | CDK1/cyclin B | >10 |
| 1b | 4-(piperidin-1-yl)aniline | H | CDK1/cyclin B | 1.5 |
| 2a | H | 4-(4-methylpiperazin-1-yl)aniline | GSK-3α/β | 0.42 |
| 2b | 4-(4-methylpiperazin-1-yl)aniline | H | GSK-3α/β | >10 |
| Hypothetical 5-Chloro-8-fluoro | Cl | F | - | - |
Data synthesized from Marchand et al., 2016.[3]
The data clearly indicates that substitution at the C-5 position with a 4-(piperidin-1-yl)aniline group (Compound 1b ) confers significantly greater CDK1/cyclin B inhibitory activity compared to the analogous substitution at the C-8 position (Compound 1a ). Conversely, for GSK-3α/β inhibition, the C-8 substituted analog (Compound 2a ) is markedly more potent. This positional bioisosterism underscores the importance of substituent placement in achieving target-specific interactions within the kinase active site.
This compound: A Focus on Halogenation
The introduction of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding.
In the case of this compound, the dual halogenation at key positions of the scaffold is anticipated to confer distinct advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine and fluorine can significantly alter the electron density of the aromatic system, potentially influencing its interaction with amino acid residues in the kinase hinge region.
-
Enhanced Binding Affinity: The fluorine atom at the C-8 position can act as a hydrogen bond acceptor, forming favorable interactions with the kinase hinge region. The chlorine atom at the C-5 position can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.
-
Improved Pharmacokinetic Profile: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and oral bioavailability of the compound.
While specific experimental data for the kinase inhibitory profile of this compound is not yet publicly available, based on the established SAR of the pyrido[3,4-b]pyrazine scaffold, it represents a highly promising candidate for the development of novel kinase inhibitors. The strategic placement of the chloro and fluoro substituents is likely to result in a unique pharmacological profile with potential for high potency and selectivity.
Experimental Protocols
General Synthetic Pathway for Disubstituted Pyrido[3,4-b]pyrazines
The synthesis of the pyrido[3,4-b]pyrazine scaffold and its derivatives generally proceeds through the condensation of a substituted diaminopyridine with a dicarbonyl compound. The reactivity of halogenated precursors allows for further diversification through nucleophilic aromatic substitution reactions.
Caption: Generalized synthetic workflow for producing diverse pyrido[3,4-b]pyrazine analogs.
Step-by-Step Synthesis of a C-8 Substituted Pyrido[3,4-b]pyrazine (General Procedure):
-
Condensation: To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired α-ketoaldehyde (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Halogenation (if required): The resulting pyrido[3,4-b]pyrazine can be halogenated using standard conditions (e.g., N-chlorosuccinimide or Selectfluor) to introduce chloro or fluoro substituents at specific positions.
-
Nucleophilic Substitution: The halogenated pyrido[3,4-b]pyrazine can then be subjected to nucleophilic aromatic substitution with a variety of amines or other nucleophiles to generate a library of analogs.
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of protein kinases can be determined using a variety of in vitro assay formats, such as a radiometric assay or a fluorescence-based assay.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Protocol for a Standard Kinase Inhibition Assay:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add the test compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The pyrido[3,4-b]pyrazine scaffold is a highly versatile and promising platform for the development of novel kinase inhibitors. The strategic introduction of substituents, particularly halogens, at the C-5 and C-8 positions can significantly impact biological activity and selectivity. While the full potential of this compound is yet to be elucidated through extensive biological testing, the existing structure-activity relationship data for this class of compounds strongly suggests that it is a scaffold of significant interest. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs based on this halogenated core to fully explore its therapeutic potential.
References
- Purdue Research Foundation. (2023). Pyrido[3,4-b]pyrazine as RET kinase inhibitors for the treatment of pancreatic cancer.
-
Chem-Impex. (n.d.). Pyrido[3,4-b]pyrazine. Retrieved from [Link]
- Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Advances, 6(78), 74323-74337.
-
Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Advances, 6(78), 74323-74337. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vitro Validation of Pyridopyrazine-Based Inhibitors
This guide provides a comprehensive framework for the in vitro validation of novel pyridopyrazine-based inhibitors, a promising class of molecules often targeting protein kinases.[1][2] We will delve into the critical biochemical and cell-based assays required to characterize their potency, selectivity, and cellular efficacy, offering a comparative perspective against alternative inhibitor scaffolds. Our focus is on establishing a robust, self-validating experimental workflow that ensures data integrity and accelerates drug discovery programs.
The Rationale for a Multi-Faceted In Vitro Validation Cascade
The journey of a novel inhibitor from a mere chemical entity to a potential therapeutic candidate is paved with rigorous validation. For pyridopyrazine-based inhibitors, which frequently act as ATP-competitive kinase inhibitors, a multi-pronged in vitro assessment is non-negotiable.[1] This is because a singular data point, such as a biochemical IC50, provides a myopic view of a compound's true potential. A successful inhibitor must not only engage its purified target with high affinity but also exhibit on-target activity within the complex milieu of a living cell, all while maintaining an acceptable safety profile.
Our validation cascade, therefore, is designed to answer a series of critical questions:
-
Biochemical Potency: How strongly does the inhibitor bind to and inhibit the activity of its purified target enzyme?
-
Cellular Potency: Does the inhibitor effectively engage and inhibit its target within a cellular context?
-
On-Target Engagement: Can we confirm that the inhibitor is physically interacting with its intended target in cells?
-
Selectivity: How specific is the inhibitor for its primary target versus other related and unrelated proteins?
-
Cellular Phenotype: Does target inhibition translate to a measurable and desirable biological outcome in cells (e.g., inhibition of proliferation, induction of apoptosis)?
-
Preliminary Safety Profile: What is the inhibitor's cytotoxic potential in relevant cell lines?
By systematically addressing these questions, we build a comprehensive and trustworthy profile of our pyridopyrazine-based inhibitor, enabling a direct and meaningful comparison with alternative compounds.
The Crucial First Step: Biochemical Validation of Target Engagement and Potency
Biochemical assays are the bedrock of inhibitor characterization, providing a clean, direct measure of a compound's interaction with its purified target, free from the complexities of cellular uptake, metabolism, and efflux.
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Pyridopyrazine-based inhibitors predominantly function as ATP-competitive inhibitors of protein kinases.[1] The pyrazine moiety often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase's ATP-binding pocket.[3][4] This mimicry of the adenine portion of ATP allows for high-affinity binding and subsequent blockade of the kinase's phosphotransferase activity.
Below is a conceptual diagram of a generic kinase signaling pathway that can be targeted by these inhibitors.
Caption: A simplified signaling pathway illustrating kinase activation and inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] It is a preferred method for its high sensitivity and resistance to signal interference.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate buffer containing the purified target kinase and its specific substrate at their optimal concentrations.
-
Prepare a 2X ATP solution. The concentration of ATP should be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[7][8]
-
Serially dilute the pyridopyrazine-based inhibitor and competitor compounds in an appropriate solvent (e.g., DMSO) and then into the assay buffer to create a 4X concentration series.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 5 µL of the 4X inhibitor solution or vehicle control.
-
Add 10 µL of the 2X kinase/substrate buffer to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate the plate at the optimal temperature (typically 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bridging the Gap: Cell-Based Assays for Efficacy and Safety
While biochemical assays are indispensable for determining direct target engagement, they do not predict a compound's behavior in a cellular environment. Cell-based assays are therefore critical for validating that the inhibitor can cross the cell membrane, engage its target, and elicit the desired biological response without undue cytotoxicity.[9][10]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. This assay is widely used to assess the cytotoxic effects of compounds and to determine the EC50 (half-maximal effective concentration) for anti-proliferative effects.
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (known to be dependent on the target kinase) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom, white-walled plate at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyridopyrazine-based inhibitor and competitor compounds in the cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48 or 72 hours).[11]
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, thus, the number of viable cells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
-
Comparative Analysis: Benchmarking Against the Competition
A key objective of this validation guide is to provide a framework for objectively comparing your pyridopyrazine-based inhibitor against other alternatives. The data generated from the biochemical and cell-based assays should be compiled into a clear, concise table for easy comparison.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell Viability EC50 (nM) | Therapeutic Index (TI) (EC50/IC50) |
| Pyridopyrazine-A | Kinase X | 15 | 150 | 10 |
| Alternative-1 (Quinazoline) | Kinase X | 25 | 500 | 20 |
| Alternative-2 (Pyrrolopyrimidine) | Kinase X | 5 | 250 | 50 |
Interpretation of Comparative Data:
-
Pyridopyrazine-A demonstrates good biochemical potency (IC50 = 15 nM).
-
The 10-fold shift between the biochemical IC50 and the cellular EC50 (150 nM) is common and can be attributed to factors such as cell membrane permeability and engagement with intracellular ATP.[5]
-
Alternative-1 is less potent biochemically but has a higher therapeutic index, suggesting it may have a better selectivity profile or more favorable cellular properties.
-
Alternative-2 is the most potent inhibitor biochemically, and its high therapeutic index makes it a strong competitor.
Further studies, including broad kinase screening panels and off-target liability assays, are essential to fully delineate the selectivity profile of each compound.
Conclusion: A Pathway to Confident Drug Discovery
The in vitro validation of pyridopyrazine-based inhibitors is a critical and nuanced process. By employing a systematic and multi-faceted approach that combines robust biochemical and cell-based assays, researchers can build a comprehensive and trustworthy profile of their lead compounds. This guide provides a foundational framework for these studies, emphasizing the importance of experimental rigor, data-driven decision-making, and objective comparison against relevant alternatives. The ultimate goal is to identify not just potent molecules, but drug-like candidates with the highest probability of success in the long and arduous journey of drug development.
References
-
Al-Blewi, F. F., Al-Hujaili, Z. A., Al-Otaibi, F. M., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Anesi, A., Cislaghi, G., Lazzari, P., Pelliccia, S., Amboldi, N., Lecis, D., ... & Vianello, P. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
White, E. L., Ross, L. J., Reynolds, R. C., & Suling, W. J. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5795-5798. Available from: [Link]
-
Knape, M. J., & Niefind, K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8884. Available from: [Link]
-
Papakyriakou, A., Tanc, M., Tenti, C., Kasi, D., Gerogianni, P., Chatziathanasiadou, M. V., ... & Kostas, I. D. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 27(19), 6542. Available from: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]
-
Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Available from: [Link]
-
ResearchGate. (n.d.). Highly potent PI3 K inhibitors showcasing the pyridopyrazine and diaminopteridine cores. Available from: [Link]
-
Green, N., Fang, H., & Fan, H. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(6), 671-676. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
ResearchGate. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]
-
PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Available from: [Link]
-
Akash, M., Zaib, S., Ahmad, M., Sultan, S., & Al-Hussain, S. A. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Available from: [Link]
-
PubMed. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Available from: [Link]
-
MDPI. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Available from: [Link]
-
PubMed Central. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Available from: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
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- 11. mdpi.com [mdpi.com]
cross-reactivity profiling of 5-Chloro-8-fluoropyrido[3,4-b]pyrazine derivatives
An In-Depth Guide to the Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-Chloro-8-fluoropyrido[3,4-b]pyrazine Derivatives
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most intensely pursued target classes in modern drug discovery.[1] The pyridopyrazine scaffold, a privileged heterocyclic structure, has given rise to a diverse array of bioactive molecules, including potent kinase inhibitors and compounds targeting other protein families.[2][3][4] The development of derivatives such as this compound exemplifies the chemical tractability and therapeutic potential of this class.
However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, toxicity, and a convoluted understanding of the compound's true mechanism of action. Conversely, "polypharmacology," or the intentional targeting of multiple kinases, can be therapeutically advantageous in complex diseases like cancer.[5] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a regulatory checkbox but a critical component of the discovery process, essential for elucidating a compound's therapeutic window and mechanism.
This guide provides a comprehensive framework for profiling the selectivity of novel kinase inhibitors, using the this compound scaffold as a representative case. As a Senior Application Scientist, this document moves beyond a simple listing of techniques to explain the causality behind experimental choices, comparing and contrasting the premier platforms for in vitro screening, cellular target engagement, and unbiased off-target discovery.
Comparative Analysis of Core Profiling Methodologies
The modern workflow for assessing inhibitor selectivity is a tiered approach, moving from broad, high-throughput in vitro methods to more physiologically relevant cellular and proteome-wide analyses. Each stage provides a unique and complementary layer of information.
Foundational Assessment: In Vitro Kinome-Wide Profiling
The initial and most crucial step is to understand the compound's interaction landscape across a large portion of the human kinome. This is typically accomplished using commercial platforms that offer panels of hundreds of purified kinases.[6][7] Two primary methodologies dominate this space: competition binding assays and enzymatic activity assays.
-
Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a known, tagged ligand from the active site of a kinase.[7][8] The results are independent of ATP and substrate, providing a direct measure of thermodynamic binding affinity (dissociation constant, Kd).[7] This approach is highly adaptable for various inhibitor types, including Type I and II inhibitors.[9]
-
Enzymatic Activity Assays (e.g., KinaseProfiler™, HotSpot™): These assays measure the direct inhibition of a kinase's catalytic function—the transfer of phosphate from ATP to a substrate.[6][10] The output is typically an IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%. This method confirms functional inhibition but can be influenced by the ATP concentration used in the assay.[5]
Causality Behind the Choice: Why choose one over the other? A competition binding assay like KINOMEscan is often the preferred primary screen. Its ATP-independent nature provides a "clean" assessment of affinity, avoiding potential artifacts from ATP-competitive behavior. It generates a broad, panoramic view of the kinome interactome. Activity assays are a critical follow-up to confirm that binding translates into functional inhibition of the primary targets and key off-targets. For ATP-competitive inhibitors, IC50 values will be higher in cells where ATP concentrations are high (1-10 mM) compared to the low ATP concentrations often used in biochemical assays.[5]
| Feature | Competition Binding Assay (e.g., KINOMEscan™) | Enzymatic Activity Assay (e.g., KinaseProfiler™) |
| Principle | Measures displacement of a tagged ligand from the kinase active site.[8] | Measures inhibition of substrate phosphorylation.[6] |
| Primary Output | Dissociation Constant (Kd) or Percent of Control. | IC50 (half-maximal inhibitory concentration). |
| ATP Dependence | No, ATP-independent.[7] | Yes, typically ATP-competitive.[5] |
| Measures | Direct binding affinity. | Functional enzymatic inhibition. |
| Throughput | Very High (Panels of >480 kinases available).[7][11] | High (Panels of >380 kinases available).[6] |
| Ideal Use Case | Initial broad kinome profiling, identifying all potential binders. | Confirming functional activity of hits, lead optimization. |
| Data Visualization | TREEspot® visualization tool.[9] | Percent inhibition heatmaps, dose-response curves. |
Cellular Validation: Proving Target Engagement in a Physiological Context
A compound may potently inhibit a purified enzyme in vitro, but this is meaningless if it cannot reach and engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard method for verifying intracellular target engagement.[12][13]
The principle of CETSA is based on ligand-induced thermal stabilization.[12] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction (e.g., by Western Blot or Mass Spectrometry), one can determine the protein's melting temperature (Tagg). A positive shift in Tagg in the presence of the compound is direct evidence of target engagement.[12]
Causality Behind the Choice: After identifying on- and off-targets from an in vitro screen, CETSA is the logical next step. It answers several critical questions simultaneously:
-
Cell Permeability: Does the compound cross the cell membrane to reach its target?
-
Target Engagement: Does the compound bind its intended target in the crowded, native cellular environment?
-
Dose-Response: By performing the assay at a fixed temperature with varying compound concentrations (isothermal dose-response fingerprint, ITDRF), one can determine the cellular potency (EC50) of target engagement.[14]
Mass spectrometry-based CETSA (MS-CETSA) takes this a step further, allowing for an unbiased, proteome-wide survey of thermal stability changes, which can reveal unexpected off-targets.[15]
Unbiased Discovery: Chemical Proteomics for Deconvolution
While kinome panels are extensive, they are not exhaustive. Furthermore, a compound may bind to proteins other than kinases. Chemical proteomics provides a powerful, unbiased method to identify the full spectrum of protein interactors directly from a complex biological sample, such as a cancer cell lysate.[16][17]
The most common approach involves immobilizing the this compound derivative (or an analog with a suitable linker) onto a solid support (e.g., sepharose beads) to create an affinity matrix.[17] This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down," while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[16][17]
Causality Behind the Choice: This technique is invaluable when the mechanism of action is unclear or when unexpected phenotypic effects are observed that cannot be explained by the known on-target activity. It is the ultimate tool for target deconvolution, providing a direct physical map of the compound's interactome under near-physiological conditions and helping to identify novel targets or off-targets that could explain efficacy or toxicity.[18][19]
Experimental Workflows & Protocols
The following protocols represent self-validating systems for generating a robust cross-reactivity profile.
Overall Profiling Workflow
This diagram illustrates the logical flow for characterizing a novel kinase inhibitor like a this compound derivative.
Caption: Decision workflow for kinase inhibitor cross-reactivity profiling.
Protocol 1: Kinome-Wide Selectivity Screening (via KINOMEscan™)
Objective: To determine the binding affinities of a this compound derivative against a broad panel of human kinases.
Methodology: This protocol is based on the principles of the KINOMEscan™ competition binding assay.[7][8]
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Reaction:
-
In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase, an immobilized ligand, and buffer.
-
The reaction is a competition between the test compound and the immobilized ligand for the kinase active site.
-
-
Incubation: Allow the binding reactions to reach equilibrium (typically 60 minutes at room temperature).
-
Affinity Capture: The immobilized ligands, along with any bound kinase, are captured on a solid support. Kinases that are bound to the test compound will remain in solution.
-
Wash Steps: The solid support is washed to remove non-specifically bound material.
-
Elution & Quantification: The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower signal indicates stronger binding by the test compound.
-
Data Analysis: Results are typically reported as '% of DMSO control' or '% inhibition'. For hits below a certain threshold (e.g., <10% of control), a follow-up Kd determination experiment is performed with a full dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
Objective: To confirm target engagement of a primary kinase target (e.g., "Kinase X") by the test compound in intact cells.
Caption: Step-by-step workflow for a classic Western Blot-based CETSA experiment.
Detailed Steps:
-
Cell Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with the this compound derivative at a saturating concentration (e.g., 10-20 times the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.[20]
-
Heating: Harvest and wash the cells, then resuspend them in a physiological buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling for 3 minutes at room temperature.
-
Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction from the aggregated protein pellet by high-speed centrifugation.
-
Detection: Collect the supernatant and quantify the amount of the soluble target protein using Western Blot, ELISA, or other antibody-based methods.
-
Analysis: Plot the normalized amount of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion and Future Outlook
The cross-reactivity profile of a novel kinase inhibitor, such as a this compound derivative, is a critical dataset that profoundly influences its developmental trajectory. A simplistic approach is insufficient; a robust, multi-tiered strategy is essential for true scientific understanding. By integrating large-scale in vitro binding and activity assays with cellular target engagement validation (CETSA) and unbiased proteomic approaches, researchers can build a comprehensive and reliable profile. This integrated dataset not only de-risks clinical progression by identifying potential liabilities but also illuminates the compound's full therapeutic potential by uncovering its complete mechanism of action. The methodologies described herein provide a self-validating framework to guide any kinase inhibitor program from initial hit to a well-characterized clinical candidate.
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Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed. (n.d.). PubMed. [Link]
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A Comparative Guide to the Synthetic Efficiency of Pyridopyrazine Isomers for Medicinal Chemistry
For researchers, medicinal chemists, and professionals in drug development, the pyridopyrazine scaffold is a privileged heterocyclic system due to its prevalence in bioactive compounds.[1][2] The arrangement of the nitrogen atoms within the fused ring system gives rise to several isomers, each with distinct electronic properties and biological activities. Consequently, the efficiency of their synthesis is a critical factor in the rapid exploration of chemical space for drug discovery programs. This guide provides an in-depth comparison of the synthetic efficiency for producing key pyridopyrazine isomers, supported by experimental data from the literature.
Introduction: The Significance of Pyridopyrazine Isomers in Drug Discovery
Pyridopyrazines are bicyclic aromatic compounds containing a pyridine ring fused to a pyrazine ring. Their structural diversity and ability to modulate biological targets have led to their investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4] The primary isomers of interest are pyrido[2,3-b]pyrazines, pyrido[3,4-b]pyrazines, and pyrido[1,2-a]pyrazines. The choice of a synthetic route is often a trade-off between yield, step economy, scalability, and the accessibility of starting materials. This guide will dissect these factors for each isomer.
Pyrido[2,3-b]pyrazines: The Workhorse Isomer
Pyrido[2,3-b]pyrazines are arguably the most studied isomers, with a wide range of applications from materials science to medicinal chemistry.[5] Their synthesis is well-established, with several reliable methods available.
Condensation of Diaminopyridines with α-Diketones
A cornerstone of pyrido[2,3-b]pyrazine synthesis is the condensation reaction between 2,3-diaminopyridine and a 1,2-dicarbonyl compound.[1][6] This method is attractive due to its simplicity and the commercial availability of a wide variety of starting materials.
Experimental Protocol: Typical Condensation Reaction [6]
-
Dissolve the 2,3-diaminopyridine and the α-diketone in a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Microwave irradiation has been shown to significantly accelerate this reaction.[6]
Multicomponent Reactions (MCRs)
More recently, multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex pyrido[2,3-b]pyrazine derivatives in a single step.[7][8] These reactions offer high atom economy and procedural simplicity.
A notable example involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol.[7] Optimization of the reaction conditions, including solvent and catalyst loading, has led to high yields.[7]
Buchwald-Hartwig Amination
For the synthesis of specifically substituted pyrido[2,3-b]pyrazines, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[5] This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities. This method is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.
Pyrido[3,4-b]pyrazines: An Isomer with Growing Interest
Pyrido[3,4-b]pyrazines are gaining attention as scaffolds for protein kinase inhibitors and other therapeutic agents.[2][9] Their synthesis often starts from suitably substituted pyridine derivatives.
Synthesis from 3,4-Diaminopyridine
Similar to their [2,3-b] counterparts, pyrido[3,4-b]pyrazines can be synthesized by the condensation of 3,4-diaminopyridine with α-dicarbonyl compounds. The principles of this reaction are analogous to the one described for pyrido[2,3-b]pyrazines.
Synthesis from Pyridine Derivatives
Alternative strategies involve the construction of the pyrazine ring onto a pre-existing pyridine core. For instance, the Widman-Stoermer synthesis, involving a one-pot diazotization/cyclization of 4-propenyl-3-aminopyridines, has been employed, although it can result in low yields (14-17%).[10]
Pyrido[1,2-a]pyrazines: A Bridgehead Nitrogen System
The pyrido[1,2-a]pyrazine scaffold features a bridgehead nitrogen atom, which imparts distinct conformational and electronic properties. These compounds have found applications as, for example, mu-opioid receptor antagonists.[11]
Microwave-Assisted Catalyst-Free Synthesis
An efficient and environmentally friendly approach to imidazo[1,2-a]pyridines/pyrazines involves a catalyst-free annulation reaction under microwave irradiation in a green solvent mixture like water-isopropanol.[12] While this study focuses on imidazo[1,2-a]pyridines, the methodology is applicable to the pyrazine analogues and highlights the potential for high yields (up to 90%) and significantly reduced reaction times compared to conventional heating.[12]
Comparative Synthesis Efficiency
To provide a clear comparison, the following table summarizes the reported yields for the synthesis of different pyridopyrazine isomers using various methods.
| Isomer | Synthetic Method | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| Pyrido[2,3-b]pyrazine | Condensation | 2,3-Diaminopyridine, 1,2-Diketone | Microwave | High (not specified) | [6] |
| Multicomponent Reaction | Indane-1,3-dione, Aldehyde, 2-Aminopyrazine | p-TSA, Ethanol, 9h | 89 | [7] | |
| Buchwald-Hartwig Amination | Dihalopyridopyrazine, Amines | Palladium catalyst | 41-97 | [5] | |
| Deprotonation/Iodination | 2,3-Diphenylpyrido[2,3-b]pyrazine | LiTMP/ZnCl₂·TMEDA, Iodine | 70 | [1] | |
| Pyrido[3,4-b]pyridazine | Widman-Stoermer Synthesis | 4-Propenyl-3-aminopyridines | Diazotization/Cyclization | 14-17 | [10] |
| Borsche Reaction | 4-Acetyl-3-aminopyridine | - | 38 | [10] | |
| Pyrido[1,2-a]pyrazine | Microwave-Assisted Annulation | - | H₂O-IPA, Microwave | up to 90 | [12] |
| SN2 Reaction | Dihydropyrazino[1,2-a]indol-1(2H)-one, 1-Aryl-4-chloropropylpiperazines | - | 77-93 | [13] |
Visualizing Synthetic Pathways
To further illustrate the synthetic logic, the following diagrams, generated using Graphviz, depict key reaction workflows.
Caption: Condensation reaction for Pyrido[2,3-b]pyrazine synthesis.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Pyridopyrazines
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to enhance pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated pyridopyrazines, a class of nitrogen-containing heterocyclic compounds of growing interest in drug discovery. By examining experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how fluorination can modulate the therapeutic potential of this promising scaffold.
The Pyridopyrazine Scaffold: A Versatile Pharmacophore
Pyridopyrazines, characterized by a fused pyridine and pyrazine ring system, represent a versatile structural motif found in a variety of biologically active molecules. Their unique electronic properties and ability to participate in various intermolecular interactions make them attractive candidates for targeting a range of biological targets, including enzymes and receptors. The core structure of a common isomer, pyrido[2,3-b]pyrazine, is depicted below.
Caption: General structure of the pyrido[2,3-b]pyrazine scaffold.
The Impact of Fluorination on Biological Activity
The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. These changes, in turn, can have a significant impact on the compound's biological activity. In the context of pyridopyrazines, fluorination has been explored as a strategy to enhance their therapeutic potential.
Antiviral Activity: A Case Study in HCMV Polymerase Inhibition
A notable example of the differential activity between fluorinated and non-fluorinated pyridopyrazines can be found in the development of human cytomegalovirus (HCMV) polymerase inhibitors.[1] A study exploring a series of pyrido[2,3-b]pyrazine derivatives revealed that the substitution pattern, including the presence of fluorine, plays a crucial role in antiviral potency.[1]
In one instance, the replacement of a methyl group with a fluorine atom in a pyrido[2,3-b]pyrazine analog resulted in a reduction in antiviral activity.[1] However, further modification of this fluorinated compound by introducing a methoxy group led to a tenfold increase in antiviral efficacy.[1] This highlights the nuanced and often non-intuitive effects of fluorine substitution, where its influence is highly dependent on the overall molecular context.
Table 1: Comparative Antiviral Activity of Substituted Pyrido[2,3-b]pyrazines against HCMV
| Compound | R1 | R2 | EC50 (µM) |
| 5 | CH3 | H | >40 |
| 6 | F | H | >40 |
| 19 | F | OCH3 | 4.1 |
EC50 values represent the concentration required to inhibit viral replication by 50%. Data adapted from a study on HCMV polymerase inhibitors.[1]
The study also identified several potent broad-spectrum antiherpetic compounds from the 2-substituted pyrido[2,3-b]pyrazine series.[1]
Anticancer and Antimicrobial Potential
While direct comparative studies on fluorinated versus non-fluorinated pyridopyrazines in anticancer and antimicrobial applications are less common, research on related heterocyclic systems provides valuable insights. Diazine derivatives, which include pyrazines, have garnered significant attention for their potential biological activities, including anticancer and antimicrobial effects.
Studies on various pyrazine and pyridazine derivatives have demonstrated their potential as anticancer agents, with some compounds showing efficacy against prostate cancer cell lines. The pyrido[2,3-d]pyrimidine scaffold, structurally related to pyridopyrazines, has also been identified as a promising core for the development of potent cytotoxic agents that can induce apoptosis in cancer cells.[2]
In the realm of antimicrobial activity, new derivatives of pyrido[2,3-b]pyrazine have been investigated for their antibacterial properties.[3] These studies suggest that the core pyridopyrazine structure is a viable starting point for the development of novel antibacterial agents.[3] The introduction of fluorine is a well-known strategy to enhance the potency of antimicrobial compounds, and it is plausible that fluorinated pyridopyrazines could exhibit improved antibacterial activity compared to their non-fluorinated counterparts.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate the biological activity of these compounds.
In Vitro Antiviral Assay (HCMV)
This protocol outlines a typical cell-based assay to determine the 50% effective concentration (EC50) of a compound against human cytomegalovirus.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridopyrazine Inhibitors
This guide provides an in-depth, technical comparison of pyridopyrazine inhibitors through the lens of molecular docking. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation and optimization of this important class of molecules. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and reliable in-silico analysis.
Introduction: The Significance of Pyridopyrazines and Molecular Docking
Pyridopyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes critical in human disease. Their prevalence stems from their ability to form key interactions within enzyme active sites. Pyridopyrazine derivatives have been investigated as potent anticancer agents, often targeting protein kinases and other key signaling proteins.[1][2][3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In drug discovery, it is instrumental for:
-
Elucidating Binding Modes: Understanding the specific interactions between a pyridopyrazine inhibitor and its target protein at the atomic level.
-
Structure-Activity Relationship (SAR) Studies: Rationalizing why certain chemical modifications to the pyridopyrazine core lead to enhanced or diminished biological activity.[7]
-
Virtual Screening: Identifying novel pyridopyrazine-based inhibitors from large compound libraries.
-
Lead Optimization: Guiding the chemical synthesis of more potent and selective inhibitors.
This guide will provide a comprehensive framework for conducting comparative docking studies of pyridopyrazine inhibitors, using a kinase as a representative target, due to their significance in cancer therapy.[5][8]
The Experimental Workflow: A Self-Validating System
A well-designed molecular docking experiment is a self-validating system. Each step is chosen to minimize ambiguity and build confidence in the final results. Here, we outline a robust workflow for the comparative docking of pyridopyrazine inhibitors.
Figure 1: A generalized workflow for a comparative molecular docking study.
Step-by-Step Experimental Protocol
The quality of the receptor structure is paramount for a meaningful docking study.
-
Selection of the Target Protein: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider a hypothetical study targeting a protein kinase (e.g., PDB ID: 4JPS).[8] It is crucial to select a structure that is co-crystallized with a ligand, as this provides a reference for validating the docking protocol.
-
Protein Cleanup: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to play a critical role in ligand binding.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[9] Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) based on the physiological pH. This can be achieved using software like MGLTools.[10]
-
Receptor File Preparation: Convert the cleaned and protonated protein structure into the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).[11]
The ligands, in this case, a series of pyridopyrazine inhibitors, must also be carefully prepared.
-
2D to 3D Conversion: If starting from 2D structures (e.g., from a chemical drawing software), convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This step is crucial for ensuring that the initial ligand geometry is realistic.
-
Charge and Torsion Angle Assignment: Assign partial charges to the atoms and define the rotatable bonds. This information is used by the docking algorithm to explore different ligand conformations.
-
Ligand File Preparation: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).[11]
This is a critical step to ensure the trustworthiness of your docking setup.
-
Redocking the Co-crystallized Ligand: Extract the co-crystallized ligand from the PDB structure and dock it back into the binding site of the prepared receptor.[12]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose.[13] A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[12][13][14][15] This validates the chosen parameters for the subsequent docking of the pyridopyrazine inhibitors.
With a validated protocol, you can now proceed to dock your series of pyridopyrazine inhibitors.
-
Defining the Search Space: Define a "grid box" that encompasses the binding site of the target protein. This box defines the volume within which the docking algorithm will search for favorable ligand poses.
-
Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations.[16] The software will generate multiple possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).[17]
The raw output of a docking simulation requires careful interpretation.
-
Binding Energy Analysis: The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy.[13] A more negative value generally indicates a stronger predicted binding affinity.
-
Interaction Analysis: Visualize the top-ranked poses for each ligand and analyze the specific interactions with the protein's active site residues. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[18]
-
Comparative Analysis: Compare the docking scores and binding modes of the different pyridopyrazine inhibitors. This comparison can help to rationalize their observed or predicted biological activities.
Comparative Analysis of Pyridopyrazine Inhibitors
To illustrate the application of this workflow, let's consider a hypothetical comparative docking study of three pyridopyrazine inhibitors (Inhibitor A, Inhibitor B, and a Reference Inhibitor) against a protein kinase.
Quantitative Data Summary
The results of the docking study can be summarized in a table for easy comparison.
| Inhibitor | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Other Key Interactions (Residue) |
| Reference Inhibitor | -9.5 | ASP181, LYS67 | PHE182 (π-π stacking) |
| Inhibitor A | -10.2 | ASP181, LYS67, GLN132 | PHE182 (π-π stacking), LEU120 (hydrophobic) |
| Inhibitor B | -8.7 | ASP181 | LEU120 (hydrophobic) |
Interpretation of Results
-
Inhibitor A shows the most favorable docking score (-10.2 kcal/mol), suggesting it has the highest predicted binding affinity among the tested compounds.[13] The analysis of its binding mode reveals an additional hydrogen bond with GLN132 and a hydrophobic interaction with LEU120, which are not observed with the reference inhibitor. These extra interactions likely contribute to its superior predicted affinity.
-
The Reference Inhibitor establishes key hydrogen bonds with the hinge region of the kinase (ASP181 and LYS67), a common binding pattern for kinase inhibitors.[8] It also forms a π-π stacking interaction with PHE182.
-
Inhibitor B has the least favorable docking score (-8.7 kcal/mol) and forms only one of the key hydrogen bonds observed for the reference inhibitor. The absence of the hydrogen bond with LYS67 and the π-π stacking interaction with PHE182 likely accounts for its lower predicted binding affinity.
This comparative analysis provides a structural basis for the differential predicted affinities of the pyridopyrazine inhibitors and can guide the design of new analogs with improved potency. For instance, incorporating a functional group on the pyridopyrazine scaffold that can interact with GLN132 could be a promising strategy for enhancing inhibitory activity.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the comparative molecular docking of pyridopyrazine inhibitors. By adhering to a protocol that includes rigorous preparation and validation steps, researchers can generate reliable in-silico data to guide their drug discovery efforts. The insights gained from such studies, including predicted binding affinities and detailed interaction patterns, are invaluable for understanding structure-activity relationships and for the rational design of next-generation inhibitors.
Future studies could integrate molecular dynamics simulations to assess the stability of the docked poses and to obtain more accurate estimates of binding free energies. Additionally, combining docking results with in-vitro experimental data is essential for validating the computational predictions and for advancing the most promising pyridopyrazine inhibitors in the drug development pipeline.
References
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Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. (n.d.). ResearchGate. Retrieved from [Link]
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Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. (2017). PubMed Central. Retrieved from [Link]
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Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity. (n.d.). PubMed. Retrieved from [Link]
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How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Retrieved from [Link]
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How to validate the molecular docking results ? (2022). ResearchGate. Retrieved from [Link]
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Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (n.d.). ResearchGate. Retrieved from [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]
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Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). NIH. Retrieved from [Link]
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Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]
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Molecular docking studies of tyrosine kinase inhibitors. (n.d.). Pharmacy Education. Retrieved from [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. Retrieved from [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
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Molecular Docking | Autodock VINA Virtual Screening. (2020). YouTube. Retrieved from [Link]
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Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]
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Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (n.d.). PMC - NIH. Retrieved from [Link]
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Tutorial – AutoDock Vina. (2020). Retrieved from [Link]
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Docking Result Analysis and Validation with Discovery Studio. (2023). YouTube. Retrieved from [Link]
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Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (2024). Frontiers. Retrieved from [Link]
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Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Scoring Confidence Index: Statistical Evaluation of Ligand Binding Mode Predictions. (n.d.). PMC. Retrieved from [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). SciSpace. Retrieved from [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers. Retrieved from [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved from [Link]
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Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). PubMed. Retrieved from [Link]
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